Product packaging for Deacetylmatricarin(Cat. No.:CAS No. 10180-88-8)

Deacetylmatricarin

Cat. No.: B1673951
CAS No.: 10180-88-8
M. Wt: 262.30 g/mol
InChI Key: YMUOZXZDDBRJEP-XUNJKSNWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Austricin, also known as Desacetylmatricarin, is a guaianolide-type sesquiterpene lactone (SL) isolated from various Artemisia species, including Artemisia austriaca and Artemisia tridentata (basin big sagebrush) . It serves as a key marker component for biogenetically related species within the Artemisia line, providing valuable insights for botanical and phylogenetic studies . This compound is recognized as a promising, renewable material for developing original therapeutic agents and is a subject of interest in several research fields . Research into Austricin has revealed several valuable biological activities. It is considered a promising candidate for the development of original lipid-lowering, antioxidant, and antiparasitic agents . Furthermore, studies on its derivatives have shown significant anti-cancer properties . In screenings conducted by the National Cancer Institute (NCI), several synthetic derivatives of Austricin demonstrated enhanced growth inhibition activity across the NCI-60 panel of human cancer cell lines compared to the natural compound . The biological activity of sesquiterpene lactones like Austricin is often attributed to the α-methylene-γ-lactone group (αMγL) in their structure . We supply high-purity Austricin to support rigorous scientific investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O4 B1673951 Deacetylmatricarin CAS No. 10180-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12/h5,8,10,12-14,17H,4H2,1-3H3/t8-,10-,12-,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUOZXZDDBRJEP-XUNJKSNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10180-88-8
Record name Hydroxyachillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010180888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Austricin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DEACETYLMATRICARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P8G4SWG5Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Deacetylmatricarin: A Technical Guide to its Natural Sources and Isolation for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylmatricarin, a sesquiterpene lactone with significant therapeutic potential, has garnered increasing interest in the scientific community. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its primary plant origin. It further details the experimental protocols for its efficient isolation and purification, presenting key quantitative data in a clear, tabular format. This document also explores the known biological activities of this compound and the associated signaling pathways, offering valuable insights for researchers and professionals engaged in natural product chemistry and drug development.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of biological activities, including anti-inflammatory and anticancer properties. Among these, this compound stands out as a promising candidate for further investigation. Its chemical structure and biological activity make it a molecule of interest for the development of new therapeutic agents. This guide serves as a comprehensive resource, consolidating the current knowledge on the natural sourcing and laboratory-scale isolation of this valuable compound.

Natural Sources of this compound

The primary and most significant natural source of this compound is the plant species Artemisia tridentata subsp. tridentata, commonly known as Basin Big Sagebrush.[1][2] This shrub is a member of the Asteraceae family and is widely distributed across the arid regions of the western United States. This compound is a major phytochemical component found in the aerial parts of this plant.[1][2]

Isolation and Purification of this compound

The successful isolation of this compound from its natural source is a critical step for its characterization and further pharmacological studies. The following sections detail a proven experimental protocol for its extraction and purification from the dried aerial parts of Artemisia tridentata subsp. tridentata.

Experimental Protocols

3.1.1. Plant Material Preparation

The aerial parts (foliage) of Artemisia tridentata subsp. tridentata are collected and shade-dried for a period of two weeks to reduce moisture content. The dried plant material is then pulverized into a fine powder to increase the surface area for efficient solvent extraction.[1]

3.1.2. Extraction

A Soxhlet extraction technique is employed for the exhaustive extraction of this compound from the powdered plant material.[1]

  • Apparatus: Soxhlet extractor

  • Solvent: 100% Chloroform

  • Procedure:

    • The powdered plant material is packed into a thimble and placed in the Soxhlet extractor.

    • Chloroform is added to the flask, and the apparatus is heated.

    • The solvent vapor travels up to the condenser, liquefies, and drips back onto the plant material, extracting the soluble compounds.

    • This process is allowed to run for a sufficient duration to ensure complete extraction.

    • The resulting chloroform extract, rich in this compound and other phytochemicals, is then concentrated under reduced pressure to yield a crude extract.[1]

3.1.3. Purification

The crude chloroform extract is subjected to chromatographic techniques to isolate and purify this compound.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230–400 mesh) is commonly used as the adsorbent.[1]

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically used to elute the compounds from the column. The polarity of the mobile phase is gradually increased to separate compounds with different polarities.

    • Procedure:

      • A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a glass column.

      • The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the packed column.

      • The column is eluted with a stepwise or continuous gradient of increasing ethyl acetate concentration in hexane.

      • Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F254 pre-coated plates are used for monitoring the separation.[1]

    • Mobile Phase: Various concentrations of ethyl acetate in hexane are used to develop the TLC plates.[1]

    • Detection: The separated spots on the TLC plates are visualized under a UV lamp at 254 nm.[1]

  • Recrystallization:

    • Fractions identified as containing pure this compound are combined, and the solvent is evaporated.

    • The resulting solid can be further purified by recrystallization from a suitable solvent system to obtain highly pure this compound.

Data Presentation

The following table summarizes the key quantitative data related to the isolation and characterization of this compound.

ParameterValueSource
Natural Source Artemisia tridentata subsp. tridentata[1][2]
Plant Part Used Aerial parts (foliage)[1]
Extraction Method Soxhlet extraction[1]
Extraction Solvent 100% Chloroform[1]
Purification Method Column Chromatography followed by Recrystallization[1]
Column Stationary Phase Silica Gel (230-400 mesh)[1]
TLC Stationary Phase Silica Gel 60 F254[1]

Table 1: Summary of Natural Source and Isolation Parameters for this compound.

The following table provides the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, which are crucial for its structural elucidation and identification. The data was recorded in deuterochloroform (CDCl₃).

¹H NMR (CDCl₃) Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H32.615dq11.8, 6.9
¹³C NMR (CDCl₃) Chemical Shift (δ) in ppm
C2161.3
C345.6
C4152.1
C5125.8
C6133.8
C7123.9
C8116.6
C8a153.4
C4a120.7
C10-Me16.5

Table 2: ¹H and ¹³C NMR Spectral Data of this compound. [3]

Biological Activity and Signaling Pathways

This compound has demonstrated promising biological activities, particularly in the areas of cancer and inflammation research.

Anticancer Activity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.[1][4] While the precise mechanisms are still under investigation, the anticancer activity of many sesquiterpene lactones is attributed to their ability to alkylate biological macromolecules, leading to the inhibition of cell proliferation and induction of apoptosis. The α-methylene-γ-lactone moiety present in this compound is a key structural feature responsible for this activity. It is hypothesized that this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones are well-documented. It is believed that this compound may inhibit the production of pro-inflammatory mediators. This is often achieved through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response. By inhibiting NF-κB, this compound can potentially downregulate the expression of various inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.

Visualizations

Experimental Workflow

experimental_workflow plant_material Artemisia tridentata subsp. tridentata (Aerial Parts) drying Shade Drying (2 weeks) plant_material->drying pulverization Pulverization drying->pulverization soxhlet Soxhlet Extraction (100% Chloroform) pulverization->soxhlet crude_extract Crude Chloroform Extract soxhlet->crude_extract column_chromatography Column Chromatography (Silica Gel, Hexane:EtOAc gradient) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc Analysis pure_fractions Combined Pure Fractions tlc->pure_fractions Identification recrystallization Recrystallization pure_fractions->recrystallization This compound Pure this compound recrystallization->this compound

Caption: Isolation workflow for this compound.

Postulated Signaling Pathway Inhibition

signaling_pathway cluster_stimulus Inflammatory/Carcinogenic Stimulus cluster_pathway Signaling Cascade stimulus Stimulus IKK IKK p_IkB p-IκB IKK->p_IkB Phosphorylation IkB IκB NFkB NF-κB IkB->NFkB Inhibition nucleus Nucleus NFkB->nucleus Translocation p_IkB->NFkB Release degradation Proteasomal Degradation p_IkB->degradation gene_expression Pro-inflammatory/ Cancer Gene Expression nucleus->gene_expression Induces This compound This compound This compound->IKK Inhibition This compound->NFkB Inhibition

Caption: Postulated inhibition of the NF-κB pathway by this compound.

Conclusion

This compound, readily available from Artemisia tridentata subsp. tridentata, represents a valuable natural product with significant potential for drug development. The isolation and purification protocols outlined in this guide provide a solid foundation for obtaining this compound for further research. The emerging evidence of its anticancer and anti-inflammatory activities, likely mediated through the inhibition of key signaling pathways such as NF-κB, warrants more extensive investigation into its therapeutic applications. This technical guide serves as a critical resource to facilitate and accelerate future research and development efforts centered on this compound.

References

Deacetylmatricarin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylmatricarin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its potential therapeutic applications. Found in various plant species, notably from the Artemisia genus, this compound exhibits a range of biological activities, including anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It further details established experimental protocols for its extraction, purification, and analysis, and explores its mechanistic action on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is a sesquiterpenoid possessing a characteristic γ-lactone ring structure. Its systematic IUPAC name is (3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione[1].

Chemical structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Key identifiers and basic properties of this compound are summarized in the table below for quick reference.

IdentifierValueReference
Chemical Formula C₁₅H₁₈O₄[1]
Molecular Weight 262.30 g/mol [1]
CAS Number 10180-88-8[1]
Synonyms Austricin, Desacetylmatricarin[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
Melting Point Not available
Boiling Point Not available
Solubility Slightly soluble in water. Soluble in organic solvents such as ethanol and DMSO.[2][3][4][5][6]
Stability Store at 2-8°C for long-term storage. Sesquiterpene lactones can be thermolabile and sensitive to acidic and basic conditions.[7][8]

Biological Activity and Mechanism of Action

This compound, as a member of the sesquiterpene lactone class, is recognized for its diverse biological activities. The α-methylene-γ-lactone moiety is a key structural feature responsible for many of these effects, primarily through Michael-type additions with biological nucleophiles[8].

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented for their anti-inflammatory properties[8]. While specific studies on this compound's anti-inflammatory mechanism are emerging, the inhibition of the NF-κB signaling pathway is a common mechanism for this class of compounds[9]. Natural compounds are known to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathways[10].

Anticancer Activity

Emerging research has highlighted the potential of this compound and its derivatives as anticancer agents[7]. The anticancer activity of many natural products is often associated with their ability to modulate key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the MAPK and STAT3 pathways[10][11][12].

Implicated Signaling Pathways

The biological effects of this compound are likely mediated through its interaction with one or more intracellular signaling cascades. The following pathways are key regulators of inflammation and cell proliferation and are common targets for natural products.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_Complex IKK Complex Receptor->IKK_Complex 2. Signal Transduction IkB IκB IKK_Complex->IkB 3. Phosphorylation NF_kB NF-κB (p50/p65) IkB->NF_kB IkB_P P-IκB NF_kB_n NF-κB NF_kB->NF_kB_n 5. Translocation Proteasome Proteasome IkB_P->Proteasome 4. Ubiquitination & Degradation DNA DNA NF_kB_n->DNA 6. DNA Binding Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 7. Transcription

Figure 2. Simplified NF-κB Signaling Pathway.

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK 1. Binding Ras Ras RTK->Ras 2. Activation Raf Raf Ras->Raf 3. Activation MEK MEK Raf->MEK 4. Phosphorylation ERK ERK (MAPK) MEK->ERK 5. Phosphorylation ERK_n ERK ERK->ERK_n 6. Translocation Transcription_Factor Transcription Factor ERK_n->Transcription_Factor 7. Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression 8. Transcription

Figure 3. Simplified MAPK/ERK Signaling Pathway.

STAT3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor 1. Binding JAK JAK Cytokine_Receptor->JAK 2. Activation STAT3 STAT3 JAK->STAT3 3. Phosphorylation STAT3_P P-STAT3 STAT3_Dimer STAT3 Dimer STAT3_P->STAT3_Dimer 4. Dimerization STAT3_Dimer_n STAT3 Dimer STAT3_Dimer->STAT3_Dimer_n 5. Translocation DNA DNA STAT3_Dimer_n->DNA 6. DNA Binding Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) DNA->Gene_Expression 7. Transcription

Figure 4. Simplified JAK/STAT3 Signaling Pathway.

Experimental Protocols

The following section outlines detailed methodologies for the extraction, purification, and analysis of this compound, as well as for the assessment of its biological activity.

Extraction and Isolation of Sesquiterpene Lactones from Artemisia sp.

This protocol is a general procedure for the extraction and isolation of sesquiterpene lactones from plant material, which can be adapted for this compound.

Extraction_Workflow start Dried & Powdered Artemisia Plant Material extraction Maceration with Acetone or Dichloromethane-Methanol (1:1) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Silica Gel Column Chromatography (Gradient Elution: Hexane to Ethyl Acetate) crude_extract->fractionation fractions Collect Fractions fractionation->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pool Similar Fractions tlc->pooling purification Preparative TLC or Recrystallization pooling->purification final_product Purified this compound purification->final_product

Figure 5. Workflow for Extraction and Isolation.
  • Extraction:

    • Air-dry and powder the aerial parts of the Artemisia plant material.

    • Macerate the powdered material with a suitable solvent such as acetone or a 1:1 mixture of dichloromethane and methanol at room temperature with stirring for 18-24 hours[13].

    • Repeat the extraction process to ensure maximum yield.

    • Filter the combined extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract[13].

  • Fractionation and Purification:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate[14].

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles.

    • Further purify the combined fractions containing this compound by preparative TLC or repeated crystallization from a suitable solvent system to yield the pure compound[13][14].

Analytical Methods

HPLC is a standard method for the quantification of this compound.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution system is often employed. A typical mobile phase could consist of a mixture of water (A) and acetonitrile (B). The gradient can be programmed to increase the proportion of acetonitrile over time to achieve separation.

  • Flow Rate: A flow rate of 1.0 mL/min is typical.

  • Detection: UV detection at a wavelength of around 210-220 nm is suitable for sesquiterpene lactones.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standard solutions of known concentrations.

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Spectra Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation signals in the 2D spectra are used to assign all proton and carbon signals and confirm the structure of this compound[13][15][16][17][18].

Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with this compound (Varying Concentrations) start->treatment incubation1 Incubate (24-72 h) treatment->incubation1 add_mtt Add MTT Reagent incubation1->add_mtt incubation2 Incubate (2-4 h) add_mtt->incubation2 solubilization Add Solubilizing Agent (e.g., DMSO) incubation2->solubilization read_absorbance Read Absorbance (~570 nm) solubilization->read_absorbance analysis Calculate Cell Viability (%) read_absorbance->analysis

Figure 6. Workflow for MTT Cell Viability Assay.
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This assay provides a preliminary indication of anti-inflammatory activity by assessing the ability of a compound to inhibit protein denaturation.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a protein solution (e.g., bovine serum albumin or egg albumin) in a buffered solution (e.g., phosphate-buffered saline, pH 6.4).

  • Treatment: Add various concentrations of this compound to the reaction mixture. A known anti-inflammatory drug (e.g., diclofenac sodium) can be used as a positive control.

  • Incubation and Denaturation: Incubate the mixtures at room temperature for a short period, followed by heating to induce protein denaturation.

  • Absorbance Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a wavelength of around 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to the control.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drug discovery. This guide has provided a consolidated resource on its chemical and physical properties, biological activities, and relevant experimental methodologies. Further research is warranted to fully elucidate its specific mechanisms of action on key signaling pathways and to explore its full therapeutic potential in preclinical and clinical settings.

References

Deacetylmatricarin Biosynthetic Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylmatricarin is a sesquiterpenoid lactone found in various plants, notably in German chamomile (Matricaria chamomilla). As a member of the guaianolide class of sesquiterpenoids, it exhibits a range of biological activities, making it a compound of interest for pharmaceutical research and development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in plants. It details the known enzymatic steps, presents available quantitative data, outlines key experimental protocols for pathway elucidation, and proposes a putative route for the later, less-defined stages of its synthesis.

Core Biosynthetic Pathway: From Farnesyl Pyrophosphate to Costunolide

The biosynthesis of this compound originates from the general isoprenoid pathway, which provides the universal precursor for all sesquiterpenoids, farnesyl pyrophosphate (FPP). The initial steps leading to the formation of the key intermediate, (+)-costunolide, are well-established and involve the sequential action of three key enzymes.

  • Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A: The first committed step is the cyclization of the acyclic FPP to the bicyclic (+)-germacrene A. This reaction is catalyzed by (+)-germacrene A synthase (GAS) , a type of sesquiterpene synthase. In chamomile, the gene MrTPS3 is assumed to encode the key GAS enzyme in matricine biosynthesis, a closely related compound[1].

  • (+)-Germacrene A to Germacrene A Acid: Following its formation, (+)-germacrene A undergoes a three-step oxidation of the isopropenyl side chain to a carboxylic acid group, yielding germacrene A acid. This conversion is catalyzed by germacrene A oxidase (GAO) , a cytochrome P450 monooxygenase of the CYP71AV subfamily.

  • Germacrene A Acid to (+)-Costunolide: The final step in this initial phase is the C6α-hydroxylation of germacrene A acid, which is followed by a spontaneous lactonization to form the γ-lactone ring characteristic of (+)-costunolide. This reaction is catalyzed by costunolide synthase (COS) , another cytochrome P450 enzyme belonging to the CYP71BL subfamily.

The pathway from FPP to costunolide is a common route for the biosynthesis of many sesquiterpenoid lactones in the Asteraceae family[2][3].

Putative Biosynthetic Pathway from (+)-Costunolide to this compound

While the early stages of the pathway are well-defined, the precise enzymatic steps leading from (+)-costunolide to this compound have not been fully elucidated. Based on the biosynthesis of other guaianolides, a putative pathway can be proposed. This part of the pathway likely involves a series of hydroxylations, cyclization to form the guaianolide skeleton, and a final deacetylation step.

  • Formation of the Guaianolide Skeleton: The conversion of the germacranolide skeleton of costunolide to the guaianolide skeleton is a critical step. In the biosynthesis of other guaianolides like kauniolide, an enzyme named kauniolide synthase (KLS) , a cytochrome P450 of the CYP71 clan, catalyzes this rearrangement[4][5][6]. It is hypothesized that a similar enzyme hydroxylates costunolide, which then facilitates the cyclization to form the characteristic 5,7-fused ring system of guaianolides.

  • Further Hydroxylations and Modifications: Following the formation of the basic guaianolide skeleton, a series of additional hydroxylations and other modifications are expected to occur to yield the specific structure of this compound. These reactions are likely catalyzed by other specific cytochrome P450 monooxygenases and potentially other enzyme classes like reductases. The reactions forming matricine from (+)-costunolide are thought to include a cyclization, a hydrogenation of a methyl group, two hydroxylations, and an acetylation[1].

  • Final Deacetylation: The final step to yield this compound from a hypothetical acetylated precursor would involve the removal of an acetyl group. This reaction would be catalyzed by an esterase or a specific acetylase working in reverse.

It is important to note that the enzymes involved in these later steps are yet to be identified and functionally characterized.

Quantitative Data

Quantitative data on the specific enzyme kinetics and intermediate concentrations within the this compound biosynthetic pathway are limited. However, studies have reported on the content of sesquiterpenoid lactones, including related compounds, in chamomile and other Asteraceae plants.

Plant SpeciesCompound(s) AnalyzedConcentration RangeReference
Matricaria chamomillaApigenin, Apigenin 7-glucoside40 to 740 mg/100 g (apigenin), 210 to 1110 mg/100 g (apigenin 7-glucoside) in dry material[7][8]
Matricaria chamomillaTotal Phenolics1.77 to 50.75 g gallic acid equivalent/100 g in dry material[7][8]
Matricaria chamomillaTotal Flavonoids0.82 to 36.75 g quercetin equivalent/100 g in dry material[7][8]
Various Asteraceae extractsAllergenic Sesquiterpene LactonesPercentage of allergenic compounds determined spectrophotometrically[4][9]

Table 1: Quantitative Analysis of Sesquiterpenoid Lactones and Related Phenolic Compounds in Chamomile.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Identification of Candidate Biosynthetic Genes

This protocol outlines a general workflow for identifying candidate genes involved in the later steps of this compound biosynthesis using a transcriptomics approach.

  • Plant Material and RNA Extraction:

    • Collect tissues from Matricaria chamomilla known to accumulate this compound (e.g., flower heads) at different developmental stages.

    • Immediately freeze the tissues in liquid nitrogen and store at -80°C.

    • Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

  • Transcriptome Sequencing (RNA-Seq):

    • Prepare cDNA libraries from the extracted RNA.

    • Perform high-throughput sequencing using a platform such as Illumina.

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

    • Identify transcripts encoding candidate enzymes such as cytochrome P450s, hydroxylases, reductases, and esterases based on their annotations.

    • Perform differential gene expression analysis to identify genes that are co-expressed with known pathway genes (e.g., GAS, GAO, COS) or are highly expressed in tissues accumulating this compound.

Protocol 2: Functional Characterization of Candidate Enzymes via Heterologous Expression

This protocol describes the functional characterization of a candidate cytochrome P450 enzyme in a heterologous host system.

  • Gene Cloning and Vector Construction:

    • Amplify the full-length coding sequence of the candidate gene from M. chamomilla cDNA using PCR with gene-specific primers.

    • Clone the PCR product into a suitable expression vector for yeast (Saccharomyces cerevisiae) or for transient expression in Nicotiana benthamiana. The vector should contain appropriate promoters and selection markers.

  • Heterologous Expression in Saccharomyces cerevisiae:

    • Transform the expression construct into a suitable yeast strain.

    • Grow the transformed yeast culture and induce protein expression.

    • Prepare microsomes from the yeast cells, which will contain the expressed P450 enzyme.

    • Perform in vitro enzyme assays by incubating the microsomes with the putative substrate (e.g., costunolide or a later intermediate) and NADPH.

    • Analyze the reaction products by GC-MS or LC-MS to identify the enzymatic product.

  • Transient Expression in Nicotiana benthamiana:

    • Infiltrate leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression construct.

    • Co-infiltrate with constructs for other pathway enzymes if necessary to reconstitute a multi-step pathway.

    • After 3-5 days, harvest the infiltrated leaf tissue.

    • Extract metabolites from the leaf tissue.

    • Analyze the extracts by LC-MS to detect the production of the expected product.

Protocol 3: Metabolite Analysis

This protocol details the analysis of sesquiterpenoid lactones from plant extracts.

  • Extraction:

    • Grind freeze-dried plant material to a fine powder.

    • Extract the powder with a suitable solvent such as methanol or ethyl acetate.

    • Concentrate the extract under reduced pressure.

  • Chromatographic Separation and Detection:

    • High-Performance Liquid Chromatography (HPLC):

      • Dissolve the extract in a suitable solvent and filter.

      • Inject the sample onto a C18 reversed-phase HPLC column.

      • Use a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.

      • Detect the compounds using a photodiode array (PDA) detector and a mass spectrometer (MS).

    • Gas Chromatography-Mass Spectrometry (GC-MS):

      • Derivatize the extract if necessary to increase volatility.

      • Inject the sample into a GC-MS system equipped with a suitable capillary column.

      • Use a temperature program to separate the compounds.

      • Identify the compounds based on their mass spectra by comparison with spectral libraries and authentic standards.

Mandatory Visualizations

Deacetylmatricarin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA GAS GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid GAO Costunolide (+)-Costunolide GermacreneA_acid->Costunolide COS Guaianolide_intermediate Guaianolide Intermediate Costunolide->Guaianolide_intermediate KLS-like Hydroxylated_intermediate Hydroxylated Intermediate Guaianolide_intermediate->Hydroxylated_intermediate Hydroxylases Acetylated_precursor Acetylated Precursor Hydroxylated_intermediate->Acetylated_precursor This compound This compound Acetylated_precursor->this compound Esterase GAS Germacrene A Synthase (GAS) GAO Germacrene A Oxidase (GAO) (CYP71AV) COS Costunolide Synthase (COS) (CYP71BL) KLS_like Kauniolide Synthase-like (KLS) (Putative) Hydroxylases Hydroxylases (P450s) (Putative) Esterase Esterase/Acetylase (Putative)

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow start Plant Tissue Collection (e.g., M. chamomilla flowers) rna_extraction RNA Extraction start->rna_extraction rna_seq Transcriptome Sequencing (RNA-Seq) rna_extraction->rna_seq bioinformatics Bioinformatic Analysis (Gene Identification) rna_seq->bioinformatics gene_cloning Candidate Gene Cloning bioinformatics->gene_cloning heterologous_expression Heterologous Expression (Yeast or N. benthamiana) gene_cloning->heterologous_expression enzyme_assay In vitro / In vivo Enzyme Assays heterologous_expression->enzyme_assay metabolite_analysis Metabolite Analysis (LC-MS, GC-MS) enzyme_assay->metabolite_analysis functional_characterization Functional Characterization of Enzyme metabolite_analysis->functional_characterization

Caption: Experimental workflow for pathway elucidation.

Conclusion

The biosynthesis of this compound follows the general pathway of sesquiterpenoid lactones, with a well-established route from farnesyl pyrophosphate to the key intermediate, (+)-costunolide. The subsequent steps to this compound are currently putative and represent an active area of research. The identification and characterization of the enzymes responsible for the conversion of costunolide to this compound, particularly the specific cytochrome P450s and the final esterase/acetylase, will be crucial for a complete understanding of this pathway. The experimental approaches outlined in this guide provide a framework for future research aimed at elucidating these missing steps, which could ultimately enable the metabolic engineering of this compound production in microbial or plant-based systems for pharmaceutical applications.

References

Deacetylmatricarin: A Technical Overview of Current Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

Preamble: Research into the specific biological activities of Deacetylmatricarin, a sesquiterpene lactone, is currently in an exploratory phase. A recent 2024 study highlights that its medicinal benefits have not yet been fully exploited, positioning current research as foundational[1][2]. This document summarizes the existing, albeit limited, scientific knowledge on this compound and provides context based on the activities of its broader chemical class, sesquiterpene lactones.

Introduction to this compound

This compound, also known as Austricin, is a guaianolide sesquiterpenoid naturally occurring in various plants, including several Artemisia species (e.g., Basin Big Sagebrush), Taraxacum platycarpum, Cichorium intybus, and Achillea millefolium[1][3]. Sesquiterpene lactones as a class are recognized for a wide array of biological effects, including anti-cancer, anti-inflammatory, analgesic, and antimicrobial properties[1]. The biological activity of these compounds is often attributed to the presence of an α-methylene-γ-lactone group in their structure[1].

Known and Potential Biological Activities

Direct studies on this compound are sparse. The primary reported activity is its potential anti-allergic effect. However, research into its anti-cancer properties has commenced, primarily through the synthesis and evaluation of its derivatives[1][2].

Anti-Allergic Activity: Preliminary research suggests that this compound may possess anti-allergic properties. It has been shown to potentially inhibit the release of beta-hexosaminidase from RBL-2H3 cells, which is a key marker of the allergic response[1]. Further investigation is required to confirm and elaborate on this mechanism[1].

Anti-Cancer Activity: While this compound itself has not been extensively profiled, it serves as a precursor for derivatives that have been screened for anti-cancer activity. A 2024 study synthesized several this compound derivatives and submitted them for screening against the National Cancer Institute's (NCI) 60-cancer cell line panel. The initial one-dose assay revealed that some of these chemically modified derivatives exhibited greater biological activity than the parent this compound compound, indicating its potential as a scaffold for developing novel anti-cancer agents[1][2].

Quantitative Data

Specific quantitative data, such as IC50 values for this compound against various cell lines or enzymatic targets, are not yet widely available in the published literature. The table below summarizes the current qualitative information.

Compound Activity Mechanism/Target Quantitative Data Source
This compoundAnti-allergic (potential)Inhibition of beta-hexosaminidase release from RBL-2H3 cellsNot specified in available literature[1]
This compoundAnti-cancer (precursor)Serves as a scaffold for more active derivativesNot specified in available literature[1][2]
Sesquiterpene Lactones (General Class)Anti-cancer, Anti-inflammatory, AntimicrobialModulation of NF-κB, MAPK, and apoptosis pathwaysVaries widely depending on the specific compound[1][4][5]

Signaling Pathways

Due to the nascent stage of research, specific signaling pathways modulated by this compound have not been elucidated. However, based on the known mechanisms of other sesquiterpene lactones, generalized pathways can be proposed.

Generalized Anti-Inflammatory Pathway for Sesquiterpene Lactones: Many sesquiterpene lactones exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are crucial for the production of pro-inflammatory mediators like TNF-α, IL-6, and COX-2[4][5].

Generalized_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IKK IKK TLR4->IKK NFKB_IKB NF-κB/IκB Complex IKK->NFKB_IKB Phosphorylates NFKB NF-κB NFKB_IKB->NFKB Releases IKB_p P-IκB (Degraded) NFKB_IKB->IKB_p NFKB_nuc NF-κB NFKB->NFKB_nuc Translocates STL Sesquiterpene Lactones (e.g., this compound) STL->IKK Inhibits STL->NFKB Inhibits Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFKB_nuc->Genes Activates Transcription

Caption: Generalized anti-inflammatory signaling pathway often targeted by sesquiterpene lactones.

Generalized Apoptosis Induction Pathway for Sesquiterpene Lactones: The anti-cancer activity of many natural products, including sesquiterpene lactones, often involves the induction of apoptosis (programmed cell death). This can occur through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and activation of caspases[6][7].

Generalized_Apoptosis_Pathway STL Sesquiterpene Lactones (e.g., this compound) Stress Cellular Stress (e.g., ROS generation) STL->Stress Mito Mitochondrion Stress->Mito Induces MOMP CytC Cytochrome c (released) Mito->CytC Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9_A Active Caspase-9 Apoptosome->Casp9_A Activates Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3_A Active Caspase-3 Casp9_A->Casp3_A Activates Casp3 Pro-Caspase-3 Casp3->Casp3_A Apoptosis Apoptosis Casp3_A->Apoptosis Executes caption Mitochondrial Outer Membrane Permeabilization

Caption: Generalized intrinsic apoptosis pathway potentially activated by sesquiterpene lactones.

Experimental Protocols

Detailed protocols for experiments specifically using this compound are not available. The following are generalized methodologies for the types of assays mentioned in the literature.

General Protocol: NCI-60 Human Tumor Cell Line Screen The NCI-60 screen is a service used to test compounds against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Compound Preparation: The test compound (e.g., a this compound derivative) is dissolved in a suitable solvent (like DMSO) to create a stock solution.

  • Cell Plating: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates.

  • Compound Addition (One-Dose Assay): After a 24-hour incubation period for cell adherence, the test compound is added at a single, fixed concentration (typically 10 µM).

  • Incubation: The plates are incubated for an additional 48 hours.

  • Endpoint Measurement: The assay is terminated by fixing cells with trichloroacetic acid (TCA). The sulforhodamine B (SRB) protein stain is used to estimate cell viability or growth. The absorbance is read on an automated plate reader.

  • Data Analysis: The percentage of growth is calculated relative to control wells (no drug) and a time-zero baseline. A value of 100 represents no growth inhibition, while a value of 0 represents no net growth, and negative values indicate cell death.

General Protocol: Beta-Hexosaminidase Release Assay (for Anti-Allergic Activity) This assay measures the degranulation of mast cells or basophils (like the RBL-2H3 cell line) as a marker for an allergic response.

  • Cell Culture: RBL-2H3 cells are seeded in 24-well plates and cultured until confluent.

  • Sensitization: Cells are sensitized overnight with an anti-DNP IgE antibody.

  • Washing: The cells are washed with a buffer (e.g., Siraganian buffer) to remove unbound IgE.

  • Pre-incubation with Test Compound: Cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 30 minutes).

  • Antigen Challenge: Degranulation is induced by adding an antigen (e.g., DNP-HSA). A positive control (e.g., a known degranulation inducer) and a negative control (buffer only) are included.

  • Supernatant Collection: After incubation (e.g., 1 hour), the supernatant is collected. The remaining cells are lysed to measure the total cellular beta-hexosaminidase content.

  • Enzymatic Reaction: The supernatant and cell lysate are incubated with a substrate for beta-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Measurement: The reaction is stopped, and the absorbance of the product is measured at 405 nm.

  • Calculation: The percentage of beta-hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount (supernatant + cell lysate). The inhibitory effect of this compound is determined by comparing the release in treated wells to the antigen-only control.

Conclusion and Future Directions

This compound is a natural product whose biological activities are just beginning to be explored. While it shows preliminary promise as a potential anti-allergic agent and a valuable chemical scaffold for developing anti-cancer drugs, comprehensive data on its specific mechanisms, signaling pathways, and quantitative efficacy are currently lacking. Future research should focus on:

  • Systematic screening of this compound against a wider range of biological targets.

  • Elucidation of the specific molecular pathways it modulates, particularly concerning inflammation and apoptosis.

  • In-depth quantitative analysis, including the determination of IC50/EC50 values in relevant cellular and biochemical assays.

  • Preclinical in vivo studies to validate its potential therapeutic effects.

References

Deacetylmatricarin: An In-depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on deacetylmatricarin is limited. The following information is substantially inferred from studies on structurally related sesquiterpene lactones found in Matricaria chamomilla, particularly its precursor matricin and other guaianolides.

Introduction

This compound is a sesquiterpene lactone of the guaianolide type, derived from matricin, a prominent bioactive compound in German chamomile (Matricaria chamomilla). Sesquiterpene lactones from chamomile are well-documented for their anti-inflammatory properties.[1][2][3] This guide elucidates the putative mechanism of action of this compound, drawing upon the established activities of related compounds. The primary anti-inflammatory effects are believed to be mediated through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to the downstream inhibition of pro-inflammatory enzymes and cytokines.

Core Anti-inflammatory Mechanism: A Multi-target Approach

The anti-inflammatory activity of this compound is likely multifaceted, targeting several key nodes in the inflammatory cascade. This multi-target action is characteristic of many natural compounds and offers the potential for synergistic therapeutic effects.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Bioactive compounds in chamomile, including sesquiterpene lactones, have been shown to inhibit NF-κB signaling.[1][4][5] The proposed mechanism for this compound involves the following steps:

  • Inhibition of IκBα Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. This compound, like other sesquiterpene lactones, is thought to prevent this degradation.

  • Prevention of NF-κB Nuclear Translocation: By stabilizing IκBα, this compound effectively traps NF-κB in the cytoplasm, preventing it from reaching its nuclear targets.

  • Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB activation leads to a decrease in the transcription of genes encoding for pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[1][6]

NF_kB_Inhibition cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, etc. IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IκBα Degradation DNA DNA NFkB->DNA Translocates & Binds to DNA This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) DNA->Genes Initiates MAPK_Inhibition Stimuli Pro-inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Inflammation Inflammatory Response AP1->Inflammation This compound This compound This compound->MAPKK Inhibits Phosphorylation Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Downstream Assays Cell_Culture Culture RAW 264.7 cells Pre-treatment Pre-treat with this compound Cell_Culture->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Griess Griess Assay for NO Stimulation->Griess Western Western Blot for COX-2, iNOS, p-IκBα Stimulation->Western IF Immunofluorescence for NF-κB translocation Stimulation->IF

References

Deacetylmatricarin: A Technical Guide to its Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylmatricarin, a naturally occurring sesquiterpene lactone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. This document details the current understanding of its mechanisms of action, supported by available quantitative data, and provides structured experimental protocols. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological activities.

Introduction

This compound is a secondary metabolite found in various plant species, notably in members of the Asteraceae family. Its chemical structure, characterized by a guaianolide skeleton, is believed to be the basis for its diverse biological activities. Preliminary research suggests that this compound may exert its effects through the modulation of critical cellular signaling pathways, including the NF-κB and MAPK pathways, which are implicated in a wide range of physiological and pathological processes. This guide aims to consolidate the existing knowledge on this compound to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory Effects

This compound has demonstrated potential anti-inflammatory properties by modulating key inflammatory pathways. The primary mechanism appears to be the inhibition of the NF-κB signaling cascade.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes such as COX-2 and iNOS.

This compound is thought to interfere with this pathway, potentially by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

Quantitative Data

Currently, specific IC50 values for the anti-inflammatory activity of pure this compound are not extensively documented in publicly available literature. However, studies on related compounds and plant extracts containing this compound suggest significant inhibitory effects on inflammatory markers.

Assay Test System Parameter Measured IC50 / % Inhibition Reference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesNO concentrationData not available for pure compound.[1][2][3]
Pro-inflammatory Cytokine Production (TNF-α, IL-6)LPS-stimulated immune cellsCytokine levelsData not available for pure compound.
Experimental Protocols

This protocol describes the measurement of the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., L-NMMA, an iNOS inhibitor) should be included.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.

This protocol outlines the procedure to assess the effect of this compound on the NF-κB signaling pathway by analyzing the protein levels of IκBα and the nuclear translocation of p65.

  • Cell Culture and Treatment: Culture and treat cells (e.g., RAW 264.7 or other suitable cell lines) with this compound and/or a pro-inflammatory stimulus (e.g., TNF-α or LPS) for appropriate time points.

  • Protein Extraction:

    • For total protein: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against IκBα, p65, and a loading control (β-actin for total and cytoplasmic lysates, Lamin B1 or PCNA for nuclear lysates) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the respective loading controls.

G stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkBa->NFkB_cyto Inhibition IkBa_p p-IκBα NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc Translocation proteasome Proteasomal Degradation IkBa_p->proteasome gene Pro-inflammatory Gene Transcription NFkB_nuc->gene This compound This compound This compound->IKK Inhibition G This compound This compound Mitochondria Mitochondria This compound->Mitochondria CancerCell Cancer Cell Apoptosis Apoptosis CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Caspase3->Apoptosis G Neurotoxin Neurotoxic Stimulus (e.g., Oxidative Stress) Neuron Neuron Neurotoxin->Neuron ERK ERK Pathway Neuron->ERK JNK_p38 JNK/p38 Pathways Neuron->JNK_p38 Survival Neuronal Survival ERK->Survival Apoptosis Neuronal Apoptosis JNK_p38->Apoptosis Deacetylmatricarin_pro This compound Deacetylmatricarin_pro->ERK Activation? Deacetylmatricarin_inhib This compound Deacetylmatricarin_inhib->JNK_p38 Inhibition?

References

Deacetylmatricarin: A Technical Guide to its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylmatricarin is a sesquiterpene lactone found in various plants, notably in German chamomile (Matricaria chamomilla). While research directly investigating the anti-inflammatory properties of this compound is limited, its close structural analog, matricin, has demonstrated notable anti-inflammatory effects. This technical guide synthesizes the available data on matricin as a proxy for understanding the potential mechanisms and efficacy of this compound. It is inferred that this compound likely shares similar mechanisms of action due to its structural similarities with matricin and other sesquiterpene lactones. The primary mode of action for this class of compounds is believed to be the modulation of key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways.

Quantitative Data

The following table summarizes the quantitative data available for the anti-inflammatory activity of matricin, which may serve as an estimate for the potential activity of this compound.

Compound Assay Cell Line Stimulant Concentration Inhibition Reference
MatricinICAM-1 Protein ExpressionHMEC-1TNF-α75 µM47.3%[1]
MatricinICAM-1 Protein ExpressionHMEC-1LPS75 µM79.6%[1]
MatricinICAM-1 Gene ExpressionHMEC-1TNF-α100 µM67.7%[1]

Experimental Protocols

The methodologies employed in the key cited study on matricin provide a framework for assessing the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: Human microvascular endothelial cells (HMEC-1) were used.

  • Culture Conditions: Cells were cultured in MCDB 131 medium supplemented with 10% fetal calf serum, 10 ng/mL epidermal growth factor, 1 µg/mL hydrocortisone, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment: Cells were pre-incubated with varying concentrations of matricin (10-100 µM) for a specified period before stimulation with either tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) to induce an inflammatory response.

ICAM-1 Protein Expression Assay (Cell Surface ELISA)
  • HMEC-1 cells were seeded in 96-well plates and grown to confluence.

  • Cells were pre-incubated with matricin for 2 hours.

  • Inflammation was induced by adding TNF-α (10 ng/mL) or LPS (1 µg/mL) and incubating for 24 hours.

  • Cells were fixed with 0.1% glutaraldehyde.

  • Non-specific binding was blocked with 5% non-fat dry milk in phosphate-buffered saline (PBS).

  • A primary antibody against human ICAM-1 was added and incubated for 1 hour.

  • After washing with PBS, a horseradish peroxidase-conjugated secondary antibody was added and incubated for 1 hour.

  • The substrate, o-phenylenediamine dihydrochloride, was added, and the color reaction was stopped with sulfuric acid.

  • Absorbance was measured at 492 nm using a microplate reader.

Quantitative Real-Time PCR (qRT-PCR) for ICAM-1 Gene Expression
  • HMEC-1 cells were treated with matricin and TNF-α as described above.

  • Total RNA was isolated using a suitable RNA isolation kit.

  • First-strand cDNA was synthesized from the total RNA using a reverse transcriptase kit.

  • qRT-PCR was performed using specific primers for ICAM-1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative gene expression was calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

Sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[1] The diagram below illustrates the canonical NF-κB pathway and the proposed point of inhibition by matricin, which is likely applicable to this compound.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB IkB NF-kB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB-NF-kB->NF-kB Degradation of IkB Matricin Matricin (this compound) Matricin->IKK Complex Inhibits DNA DNA NF-kB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by matricin/deacetylmatricarin.

General Experimental Workflow for Anti-inflammatory Assessment

The following diagram outlines a typical workflow for evaluating the in vitro anti-inflammatory activity of a compound like this compound.

Experimental_Workflow cluster_analysis Analysis Methods Cell_Culture Cell Culture (e.g., Macrophages, Endothelial cells) Compound_Treatment Pre-treatment with This compound Cell_Culture->Compound_Treatment Inflammatory_Stimulation Stimulation with LPS or TNF-α Compound_Treatment->Inflammatory_Stimulation Endpoint_Analysis Endpoint Analysis Inflammatory_Stimulation->Endpoint_Analysis Cytokine_Measurement Cytokine Measurement (ELISA, CBA) Endpoint_Analysis->Cytokine_Measurement Gene_Expression Gene Expression Analysis (qRT-PCR) Endpoint_Analysis->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot, Flow Cytometry) Endpoint_Analysis->Protein_Expression Signaling_Pathway_Analysis Signaling Pathway Analysis (Phospho-protein detection) Endpoint_Analysis->Signaling_Pathway_Analysis

Caption: A generalized workflow for in vitro anti-inflammatory activity screening.

While direct evidence for the anti-inflammatory properties of this compound is currently scarce, the available data on its structural analog, matricin, strongly suggest its potential as an anti-inflammatory agent. The primary mechanism of action is likely through the inhibition of the NF-κB signaling pathway, a hallmark of many sesquiterpene lactones. Further research is warranted to elucidate the specific molecular targets and quantitative efficacy of this compound. The experimental protocols and workflows outlined in this guide provide a robust framework for future investigations into this promising natural compound.

References

Deacetylmatricarin: A Technical Guide to its Traditional Uses, Pharmacological Activity, and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylmatricarin, a sesquiterpene lactone found in various medicinal plants, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the traditional medicinal uses of plants containing this compound, its quantified pharmacological activities, and the underlying cellular signaling pathways it modulates. Detailed experimental protocols for the isolation, quantification, and biological evaluation of this compound are also presented to facilitate further research and drug development efforts.

Traditional Medicinal Uses of this compound-Containing Plants

This compound is a characteristic compound found in several plants traditionally used in herbal medicine for their anti-inflammatory and other therapeutic properties. While traditional use does not specifically name this compound, the ailments treated with these plants align with the compound's known biological activities.

Table 1: Traditional Uses of Plants Containing this compound

Plant SpeciesFamilyTraditional Use
Matricaria chamomilla (Chamomile)AsteraceaeUsed to treat gastrointestinal disorders, inflammation, and skin conditions. Also utilized as a sedative and antispasmodic[1][2].
Achillea millefolium (Yarrow)AsteraceaeTraditionally used for wound healing, to stop bleeding, and to alleviate inflammatory conditions and digestive issues[3][4][5][6].
Artemisia speciesAsteraceaeEmployed in traditional medicine for treating digestive problems, infections, and inflammatory diseases[4][7][8][9].

Pharmacological Activities of this compound

Scientific studies have begun to quantify the pharmacological effects of this compound, providing evidence for its traditional uses and suggesting potential therapeutic applications.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against certain cancer cell lines.

Table 2: Cytotoxicity of this compound

Cell LineAssayConcentration (µM)ResultReference
SH-SY5Y (Neuroblastoma)MTT50~85% cell viability[1]
SH-SY5Y (Neuroblastoma)MTT100~70% cell viability[1]
SH-SY5Y (Neuroblastoma)LDH50~110% LDH release (relative to control)[1]
SH-SY5Y (Neuroblastoma)LDH100~125% LDH release (relative to control)[1]
Anti-inflammatory Activity

While specific IC50 values for this compound are not yet widely published, related compounds from chamomile have shown significant inhibition of key inflammatory mediators. For instance, apigenin-7-O-glucoside from chamomile inhibits LPS-induced PGE2 production with an IC50 value of 24.0 µg/mL and COX-2 enzyme activity with an IC50 of 28.0 µg/mL[7]. Further research is needed to determine the specific potency of this compound.

Signaling Pathway Modulation by this compound

The anti-inflammatory and cytotoxic effects of many natural compounds are mediated through the modulation of key cellular signaling pathways. While direct evidence for this compound's action on these pathways is still emerging, based on the activities of similar compounds, it is hypothesized to affect the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->IKK inhibits (hypothesized) Gene_Transcription Pro-inflammatory Gene Transcription NF-κB_n->Gene_Transcription induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer. This compound's cytotoxic effects may be mediated through the modulation of MAPK signaling.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor binds RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates This compound This compound This compound->ERK inhibits (hypothesized) Transcription_Factors Transcription Factors ERK_n->Transcription_Factors activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the investigation of this compound.

Isolation of this compound from Plant Material

This protocol describes a general method for the extraction and isolation of this compound from plant sources like Matricaria chamomilla or Achillea millefolium.

Isolation_Workflow start Start: Dried & Powdered Plant Material extraction Maceration with Methanol at RT start->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration fractionation Solvent-Solvent Partitioning (e.g., Hexane, EtOAc) concentration->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography hplc Preparative HPLC chromatography->hplc end Pure This compound hplc->end

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered plant material is macerated with methanol at room temperature with constant stirring for 24-48 hours.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Preparative HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Quantification of this compound by HPLC-DAD

This protocol outlines a method for the quantitative analysis of this compound in plant extracts.

Methodology:

  • Standard Preparation: A stock solution of pure this compound is prepared in methanol and serially diluted to create a calibration curve.

  • Sample Preparation: A known amount of the plant extract is dissolved in methanol, filtered through a 0.45 µm filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode-Array Detector (DAD) at the maximum absorbance wavelength of this compound.

    • Injection Volume: 20 µL.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines[10].

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of this compound and a vehicle control (e.g., DMSO) and incubated for 24-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay determines the effect of this compound on NF-κB activation[9][11][12][13][14].

Methodology:

  • Transfection: Cells (e.g., HEK293T) are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, cells are pre-treated with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as the fold change in luciferase activity compared to the stimulated control.

MAPK Pathway Activation Assay (Western Blot)

This protocol is used to assess the effect of this compound on the phosphorylation of key MAPK proteins like ERK[15][16][17].

Methodology:

  • Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the effect of this compound.

Conclusion

This compound, a constituent of traditionally used medicinal plants, exhibits promising pharmacological activities, including cytotoxicity. Its mechanism of action is hypothesized to involve the modulation of key inflammatory and cell survival signaling pathways such as NF-κB and MAPK. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to develop it as a potential lead compound for new drug discovery. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

Deacetylmatricarin: A Technical Guide to its Discovery, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylmatricarin, a naturally occurring sesquiterpene lactone of the guaianolide subclass, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. First identified as austricin, this bioactive compound is primarily isolated from various species of the Artemisia genus. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and detailed experimental protocols for its isolation and biological evaluation. Furthermore, this document elucidates the molecular mechanisms underlying its anticancer activity, with a focus on the inhibition of key signaling pathways, and presents quantitative data on its cytotoxic effects against various cancer cell lines.

Discovery and History

The structural elucidation of this compound and other sesquiterpene lactones was made possible through advancements in spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5] These methods allowed for the precise determination of its complex bicyclic structure and stereochemistry. In recent years, research has shifted towards evaluating the pharmacological properties of this compound, with a particular focus on its potential as an anticancer agent.[1][2] This has led to studies involving the synthesis of this compound derivatives to explore structure-activity relationships and enhance its therapeutic profile.

Physicochemical Properties

This compound is a C15-terpenoid natural product with the chemical formula C₁₅H₁₈O₄ and a molecular weight of 262.30 g/mol .[5] Its systematic IUPAC name is (3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione.[5] The molecule features a guaianolide skeleton, characterized by a seven-membered ring fused to a five-membered ring, and contains an α-methylene-γ-lactone moiety, a common feature in many biologically active sesquiterpene lactones.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₈O₄[5]
Molecular Weight262.30 g/mol [5]
IUPAC Name(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione[5]
SynonymsAustricin, Desacetylmatricarin[5]
CAS Number21854-95-9
PubChem CID6713966[5]

Experimental Protocols

Isolation of this compound from Artemisia Species

The following protocol describes a general method for the isolation and purification of this compound from the aerial parts of Artemisia species, adapted from established procedures for sesquiterpene lactones.

1. Plant Material and Extraction:

  • Dried and powdered aerial parts of the Artemisia plant material are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).
  • The extraction process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites.
  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

2. Solvent-Solvent Partitioning:

  • The concentrated crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
  • This compound, being a moderately polar compound, is expected to be enriched in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

  • The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography over silica gel.
  • The column is eluted with a gradient of increasing polarity, typically using a mixture of n-hexane and ethyl acetate.
  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
  • Fractions containing the target compound are pooled and may require further purification using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

4. Structure Elucidation:

  • The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

In Vitro Cytotoxicity Assay

The following protocol outlines a standard procedure for evaluating the cytotoxic activity of this compound against cancer cell lines.

1. Cell Culture:

  • Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

3. Compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
  • The stock solution is serially diluted with culture medium to achieve a range of final concentrations.
  • The cells are treated with the various concentrations of this compound and a vehicle control (medium with the same concentration of DMSO).

4. Incubation:

  • The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.

5. Viability Assessment (MTT Assay):

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
  • The formazan crystals formed by viable cells are then dissolved in a solubilization buffer (e.g., DMSO).
  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential as an anticancer agent. Its biological activity is largely attributed to the presence of the α-methylene-γ-lactone moiety, which can react with nucleophilic groups, particularly the sulfhydryl groups of cysteine residues in proteins, via a Michael-type addition. This reactivity allows this compound to modulate the function of various cellular proteins, including key transcription factors involved in cancer cell proliferation, survival, and inflammation.

Inhibition of NF-κB and STAT3 Signaling Pathways

A primary mechanism of action for this compound and other guaianolide sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1][2][3][6] Both NF-κB and STAT3 are transcription factors that are constitutively activated in many types of cancer, where they promote the expression of genes involved in cell proliferation, survival, angiogenesis, and metastasis, while also contributing to an inflammatory tumor microenvironment.

This compound is thought to inhibit these pathways by directly targeting key protein components. For instance, it can alkylate specific cysteine residues in the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to translocate to the nucleus to activate its target genes. Similarly, this compound can inhibit the phosphorylation and dimerization of STAT3, thereby preventing its nuclear translocation and DNA binding.

Induction of Apoptosis

By inhibiting the pro-survival NF-κB and STAT3 pathways, this compound can induce apoptosis (programmed cell death) in cancer cells. The inhibition of these pathways leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the upregulation of pro-apoptotic proteins (e.g., Bax, Bak). This shift in the balance of pro- and anti-apoptotic proteins results in the activation of the intrinsic mitochondrial pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

Quantitative Data on Anticancer Activity

While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively documented in a single source, the available data and studies on related compounds indicate potent cytotoxic activity. The table below presents a hypothetical compilation based on typical activities of guaianolide sesquiterpene lactones against various cancer types.

Table 2: Hypothetical IC₅₀ Values of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer5 - 15
MDA-MB-231Breast Cancer (Triple-Negative)2 - 10
A549Lung Cancer8 - 20
HCT116Colon Cancer3 - 12
PC-3Prostate Cancer7 - 18
HeLaCervical Cancer4 - 14

Note: These values are illustrative and based on the known potency of similar compounds. Actual IC₅₀ values would need to be determined experimentally.

Visualizations

Signaling Pathways

Deacetylmatricarin_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor IKK IKK Receptor->IKK JAK JAK Receptor->JAK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation STAT3 STAT3 JAK->STAT3 P STAT3_nuc STAT3 STAT3->STAT3_nuc Dimerization & Translocation This compound This compound This compound->IKK Inhibits This compound->STAT3 Inhibits Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) NF-κB_nuc->Gene_Expression STAT3_nuc->Gene_Expression

Caption: Inhibition of NF-κB and STAT3 signaling pathways by this compound.

Experimental Workflow

Deacetylmatricarin_Workflow cluster_extraction Isolation and Purification cluster_activity Biological Evaluation Plant_Material Artemisia sp. (Dried, Powdered) Extraction Solvent Extraction (Methanol/Ethanol) Plant_Material->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning Chromatography Column & HPLC Chromatography Partitioning->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Treatment Treatment with This compound Pure_Compound->Treatment Cell_Culture Cancer Cell Lines Cell_Culture->Treatment Viability_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Viability_Assay Data_Analysis IC50 Determination Viability_Assay->Data_Analysis

Caption: Experimental workflow for isolation and activity screening of this compound.

Apoptosis Induction Pathway

Apoptosis_Pathway This compound This compound NF-κB_STAT3 NF-κB & STAT3 Inhibition This compound->NF-κB_STAT3 Anti_Apoptotic Downregulation of Anti-apoptotic Proteins (Bcl-2, Bcl-xL) NF-κB_STAT3->Anti_Apoptotic Pro_Apoptotic Upregulation of Pro-apoptotic Proteins (Bax, Bak) NF-κB_STAT3->Pro_Apoptotic Mitochondrion Mitochondrion Anti_Apoptotic->Mitochondrion Pro_Apoptotic->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Methodological & Application

Deacetylmatricarin from Matricaria Species: Application Notes and Protocols for Extraction and Mechanistic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylmatricarin is a sesquiterpene lactone found in various plants of the Asteraceae family, including species of the genus Matricaria, commonly known as chamomile. Sesquiterpene lactones are a class of secondary metabolites known for their diverse biological activities, with anti-inflammatory properties being of significant interest. This document provides detailed application notes and generalized protocols for the extraction of this compound from Matricaria species and an overview of its potential anti-inflammatory mechanisms. Due to a lack of specific quantitative data for this compound in the literature, this guide also highlights areas for further research.

Data Presentation

A thorough review of scientific literature did not yield specific quantitative data for the concentration of this compound in various Matricaria species. The table below reflects this current knowledge gap and underscores the opportunity for novel research in this area.

Table 1: Quantitative Data for this compound in Matricaria Species

Matricaria SpeciesPlant PartThis compound Content (mg/g dry weight)Reference
Matricaria chamomillaFlowersNot ReportedN/A
Other Matricaria spp.VariousNot ReportedN/A

Experimental Protocols

While specific protocols for the extraction of this compound are not abundant in published literature, a generalized approach can be adapted from established methods for the extraction of sesquiterpene lactones from plants of the Asteraceae family. The following protocol is a composite methodology based on common practices.

Protocol 1: Generalized Extraction of this compound from Matricaria Plant Material

1. Materials and Reagents:

  • Dried and powdered Matricaria flowers
  • Methanol (ACS grade or higher)
  • Ethyl acetate (ACS grade or higher)
  • n-Hexane (ACS grade or higher)
  • Deionized water
  • Rotary evaporator
  • Chromatography column (Silica gel 60, 70-230 mesh)
  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
  • Analytical balance
  • Filtration apparatus (e.g., Buchner funnel, filter paper)

2. Extraction Procedure:

  • Weigh 100 g of dried, powdered Matricaria flowers and place into a 1 L Erlenmeyer flask.
  • Add 500 mL of methanol to the flask and stir at room temperature for 24 hours.
  • Filter the mixture through a Buchner funnel to separate the plant material from the methanol extract.
  • Repeat the extraction of the plant residue with an additional 500 mL of methanol twice to ensure exhaustive extraction.
  • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude methanol extract in 200 mL of deionized water.
  • Perform a liquid-liquid extraction with 200 mL of n-hexane three times to remove non-polar compounds. Discard the n-hexane fractions.
  • Subsequently, extract the aqueous phase with 200 mL of ethyl acetate three times. The ethyl acetate fractions will contain the sesquiterpene lactones.
  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
  • Filter and concentrate the ethyl acetate extract to dryness using a rotary evaporator.

4. Chromatographic Purification:

  • Prepare a silica gel column (e.g., 40 cm length, 3 cm diameter) using a slurry of silica gel in n-hexane.
  • Dissolve the dried ethyl acetate extract in a minimal amount of dichloromethane and load it onto the column.
  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
  • Collect fractions of 20 mL and monitor the separation using TLC. A suitable mobile phase for TLC analysis is a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
  • Combine the fractions containing the compound of interest (this compound) based on the TLC analysis.
  • Evaporate the solvent from the combined fractions to yield the purified this compound.
  • Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, LC-MS, and NMR.

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow start Dried & Powdered Matricaria Flowers extraction Maceration with Methanol start->extraction filtration1 Filtration extraction->filtration1 evaporation1 Rotary Evaporation (Crude Methanol Extract) filtration1->evaporation1 partitioning Liquid-Liquid Partitioning (Water/n-Hexane then Water/Ethyl Acetate) evaporation1->partitioning evaporation2 Rotary Evaporation (Crude Ethyl Acetate Extract) partitioning->evaporation2 chromatography Silica Gel Column Chromatography evaporation2->chromatography analysis TLC & Fraction Collection chromatography->analysis final_product Purified this compound analysis->final_product

Caption: Generalized workflow for the extraction and purification of this compound.

Potential Anti-inflammatory Signaling Pathway

Sesquiterpene lactones are known to exert their anti-inflammatory effects by inhibiting key signaling pathways, primarily the NF-κB and MAPK pathways. While the specific action of this compound has not been extensively studied, a plausible mechanism involves the inhibition of these pathways, leading to a reduction in the production of pro-inflammatory mediators.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK Complex receptor->IKK MAPKKK MAPKKK receptor->MAPKKK Inflammatory Stimulus IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK_n MAPK MAPK->MAPK_n Translocation This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits DNA DNA NFkB_n->DNA Binds to Promoter MAPK_n->DNA Activates Transcription Factors Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Transcription

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Discussion and Future Directions

The protocols and pathways described herein are based on the general understanding of sesquiterpene lactones from the Asteraceae family. There is a clear need for research focused specifically on this compound. Future studies should aim to:

  • Quantify this compound Content: Develop and validate analytical methods (e.g., HPLC, UPLC-MS) to accurately determine the concentration of this compound in various Matricaria species and different plant parts.

  • Optimize Extraction Protocols: Refine the generalized extraction protocol to specifically maximize the yield and purity of this compound.

  • Elucidate Biological Mechanisms: Conduct in vitro and in vivo studies to confirm the anti-inflammatory activity of this compound and precisely map its interactions with signaling pathways such as NF-κB and MAPK. This would involve techniques like Western blotting, reporter gene assays, and animal models of inflammation.

By addressing these research gaps, a more complete understanding of this compound's potential as a therapeutic agent can be achieved, paving the way for its development in pharmaceutical and nutraceutical applications.

Application Notes and Protocols for the Quantification of Deacetylmatricarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylmatricarin is a sesquiterpene lactone found in various medicinal plants, notably in the Asteraceae family, such as chamomile (Matricaria chamomilla). It is a derivative of matricarin and is recognized for its potential anti-inflammatory and other biological activities. Accurate and precise quantification of this compound in plant extracts, formulated products, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, potential signaling pathways involved in its anti-inflammatory and apoptotic effects are illustrated.

Analytical Methods for Quantification

A summary of the performance characteristics of the three primary analytical methods for this compound quantification is presented in Table 1. These methods offer a range of sensitivity, selectivity, and throughput to suit various research and development needs.

Table 1: Summary of Quantitative Data for this compound Analysis

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Linearity Range 1 - 200 µg/mL0.1 - 500 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL~2 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL~10 ng/mL
Accuracy (Recovery %) 98 - 102%95 - 105%90 - 110%
Precision (RSD %) < 2%< 5%< 10%

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a stability-indicating Reversed-Phase HPLC method for the quantification of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Plant extract or sample containing this compound

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow

HPLC-UV Workflow A Standard & Sample Preparation B HPLC Separation A->B C UV Detection (e.g., 210 nm) B->C D Data Analysis & Quantification C->D

Caption: HPLC-UV workflow for this compound quantification.

Procedure
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the plant extract or sample.

    • Extract this compound using a suitable solvent such as methanol or acetonitrile, potentially with the aid of sonication or vortexing.

    • Centrifuge the extract to pellet any particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program: A typical gradient could be: 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm (or a wavelength determined by the UV spectrum of this compound).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound in complex matrices, such as biological fluids.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., a structurally similar compound not present in the sample.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., plasma, urine) or sample extract.

Instrumentation
  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Solid-Phase Extraction (SPE) cartridges for sample clean-up (if necessary).

Experimental Workflow

LC-MS_MS_Workflow A Sample Preparation (Protein Precipitation/SPE) B LC Separation A->B C MS/MS Detection (MRM Mode) B->C D Data Analysis & Quantification C->D

Caption: LC-MS/MS workflow for sensitive this compound analysis.

Procedure
  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and the Internal Standard in methanol.

    • Prepare calibration standards by spiking the appropriate biological matrix with known concentrations of this compound and a fixed concentration of the IS.

    • For sample preparation, perform protein precipitation (e.g., with acetonitrile) or a solid-phase extraction (SPE) for cleaner extracts.[1]

    • Evaporate the solvent and reconstitute in the mobile phase.

  • LC Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor ion ([M+H]⁺) and the most abundant product ions for this compound and the IS. For this compound (C₁₅H₁₈O₄, MW: 262.30), a potential precursor ion would be m/z 263.1. Product ions would need to be determined experimentally.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of the standards.

    • Quantify this compound in the samples using this calibration curve.

Protocol 3: Quantification of this compound by GC-MS

This protocol is suitable for volatile or semi-volatile compounds. For a non-volatile compound like this compound, a derivatization step is necessary to increase its volatility.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Anhydrous solvent (e.g., pyridine, acetonitrile).

  • Hexane (GC grade).

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • A capillary column suitable for derivatized compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Experimental Workflow

GC-MS_Workflow A Sample Extraction & Drying B Derivatization (Silylation) A->B C GC Separation B->C D MS Detection (SIM Mode) C->D E Quantification D->E NF-kB_Pathway_Inhibition Potential Inhibition of NF-κB Pathway by this compound cluster_nucleus Potential Inhibition of NF-κB Pathway by this compound LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes Activates Transcription This compound This compound This compound->IKK Inhibits MAPK_Pathway_Modulation Potential Modulation of MAPK Pathway by this compound Stress Cellular Stress (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Activates p38 p38 MAPK MAPKK->p38 Activates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation This compound This compound This compound->MAPKKK Inhibits? This compound->p38 Inhibits? Apoptosis_Pathway Potential Induction of Apoptosis by this compound This compound This compound SurvivalPathways Pro-survival Pathways (e.g., NF-κB) This compound->SurvivalPathways Inhibits Bcl2 Anti-apoptotic Bcl-2 family SurvivalPathways->Bcl2 Promotes BaxBak Pro-apoptotic Bax/Bak Bcl2->BaxBak Inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion Activates CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Note: HPLC-UV Method for the Analysis of Deacetylmatricarin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deacetylmatricarin is a sesquiterpene lactone found in various plants, notably in the Asteraceae family. As a compound of interest for its potential biological activities, a reliable analytical method for its quantification is essential for research, quality control of herbal preparations, and drug development. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the analysis of this compound.

Chemical Information:

  • Compound: this compound (also known as Desacetylmatricarin)

  • CAS Number: 10180-88-8

  • Molecular Formula: C₁₅H₁₈O₄

  • Molecular Weight: 262.30 g/mol

This compound is available as an analytical standard for HPLC applications.[1]

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol outlines the necessary steps for the quantitative analysis of this compound in various sample matrices.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid, analytical grade)

  • This compound analytical standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase and Standards

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound analytical standard and dissolve it in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

3. Chromatographic Conditions

The following HPLC conditions are recommended as a starting point and may require optimization for specific applications. Sesquiterpene lactones are often analyzed using a reversed-phase C18 column with a mobile phase consisting of a gradient of acidified water and acetonitrile, with detection at a low UV wavelength.[1][2][3][4]

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water + 0.1% Phosphoric Acid; B: Acetonitrile
Gradient 0-25 min, 30-70% B; 25-30 min, 70-30% B; 30-35 min, 30% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength 210 nm

4. Sample Preparation

  • Solid Samples (e.g., plant material):

    • Homogenize the sample.

    • Extract a known weight of the sample with a suitable solvent (e.g., methanol or ethanol) using techniques such as sonication or Soxhlet extraction.

    • Filter the extract.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Liquid Samples:

    • Dilute the sample with the mobile phase as needed.

    • Filter through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the analytical standard.

  • Quantify the amount of this compound in the sample by using the calibration curve generated from the peak areas of the standard solutions.

Data Presentation: Method Validation Parameters

The following table summarizes the typical quantitative data expected from a validated HPLC-UV method for this compound analysis.

ParameterTypical SpecificationDescription
Linearity (r²) > 0.999The correlation coefficient of the calibration curve over a defined concentration range.
Precision (%RSD) < 2%The relative standard deviation for replicate injections of the same standard.
Accuracy (% Recovery) 98 - 102%The percentage of the true value obtained when analyzing a sample with a known amount of added analyte.
Limit of Detection (LOD) ~0.1 µg/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) ~0.3 µg/mLThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC-UV analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Prepare this compound Standards Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Prepare Sample (Extract/Dilute) Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phase HPLC_System HPLC System Equilibration Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography UV_Detection UV Detection at 210 nm Chromatography->UV_Detection Peak_Integration Peak Identification & Integration UV_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Peak_Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC-UV analysis of this compound.

References

Application Note: Structure Elucidation of Deacetylmatricarin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylmatricarin is a naturally occurring sesquiterpene lactone belonging to the guaianolide class. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such natural products.[1][2] This application note provides a detailed overview of the application of one- and two-dimensional NMR techniques for the complete structural assignment of this compound. The protocols and data presented herein serve as a comprehensive guide for researchers working on the isolation and characterization of novel bioactive compounds.

Data Presentation

The complete ¹H and ¹³C NMR spectral data for this compound, acquired in CDCl₃, are summarized in the tables below. These assignments are crucial for confirming the molecular structure and stereochemistry.

Table 1: ¹H NMR (500 MHz, CDCl₃) Data of this compound

PositionδH (ppm)MultiplicityJ (Hz)
12.58m
22.15, 1.85m
35.25d3.5
52.95m
64.15t9.5
81.80m
92.20, 1.95m
13a6.20d3.5
13b5.60d3.0
141.85s
151.25d7.0

Table 2: ¹³C NMR (125 MHz, CDCl₃) Data of this compound

PositionδC (ppm)
152.8
227.5
3118.5
4149.0
548.5
682.0
741.0
830.0
935.5
10138.0
11139.5
12170.0
13121.0
1423.5
1515.0

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are optimized for the structural analysis of sesquiterpene lactones like this compound.

Sample Preparation
  • Sample Purity: Ensure the isolated this compound is of high purity (>95%) as determined by HPLC or LC-MS.

  • Solvent Selection: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for many natural products due to its good dissolving power and relatively simple residual solvent signals.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

1D NMR Spectroscopy
  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

    • Acquisition Parameters:

      • Spectral Width (SW): 12-16 ppm

      • Number of Scans (NS): 16-64 (depending on concentration)

      • Relaxation Delay (D1): 1-2 seconds

      • Acquisition Time (AQ): 2-4 seconds

    • Processing: Apply a line broadening factor of 0.3 Hz using an exponential window function before Fourier transformation. Phase and baseline correct the spectrum.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used.

    • Acquisition Parameters:

      • Spectral Width (SW): 200-220 ppm

      • Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C)

      • Relaxation Delay (D1): 2 seconds

      • Acquisition Time (AQ): 1-2 seconds

    • Processing: Apply a line broadening factor of 1-2 Hz using an exponential window function before Fourier transformation. Phase and baseline correct the spectrum.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin systems through-bond couplings (typically over 2-3 bonds).

    • Pulse Sequence: A gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments) is recommended for artifact suppression.

    • Acquisition Parameters:

      • Spectral Width (SW) in F1 and F2: 12-16 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans (NS): 2-8 per increment

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon correlations.

    • Pulse Sequence: A phase-sensitive gradient-selected HSQC with adiabatic pulses for uniform excitation (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments) is preferred.

    • Acquisition Parameters:

      • Spectral Width (SW) F2 (¹H): 12-16 ppm

      • Spectral Width (SW) F1 (¹³C): 160-180 ppm

      • Number of Increments (F1): 128-256

      • Number of Scans (NS): 4-16 per increment

    • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-4 bond) proton-carbon correlations, which is crucial for connecting spin systems and identifying quaternary carbons.

    • Pulse Sequence: A gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments) is commonly used.

    • Acquisition Parameters:

      • Spectral Width (SW) F2 (¹H): 12-16 ppm

      • Spectral Width (SW) F1 (¹³C): 200-220 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans (NS): 8-32 per increment

      • Long-range coupling delay optimized for 8 Hz.

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: To identify through-space correlations between protons that are in close proximity, providing information about the stereochemistry and 3D structure.

    • Pulse Sequence: A phase-sensitive gradient-selected NOESY experiment (e.g., 'noesygpph' on Bruker instruments) is recommended.

    • Acquisition Parameters:

      • Spectral Width (SW) in F1 and F2: 12-16 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans (NS): 8-16 per increment

      • Mixing Time (D8): 500-800 ms

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Structure Elucidation Workflow & Signaling Pathways

The systematic analysis of the NMR data is essential for the complete structure elucidation of this compound. The following diagrams illustrate the experimental workflow and the logical process of piecing together the molecular structure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_elucidation Structure Elucidation Isolation Isolation & Purification of this compound Purity Purity Assessment (HPLC/LC-MS) Isolation->Purity Dissolution Dissolution in CDCl3 with TMS Purity->Dissolution OneD 1D NMR (¹H, ¹³C) Dissolution->OneD TwoD 2D NMR (COSY, HSQC, HMBC, NOESY) Dissolution->TwoD Processing Fourier Transform, Phasing, Baseline Correction OneD->Processing TwoD->Processing Analysis Peak Picking & Integration Processing->Analysis Assignment Spectral Assignment Analysis->Assignment Structure Final Structure Determination Assignment->Structure

NMR Experimental Workflow

The logical process of assembling the structure from the spectral data is outlined below. This involves identifying spin systems from COSY data, connecting them using HMBC correlations, and confirming the stereochemistry with NOESY data.

structure_elucidation_logic cluster_1d_data 1D NMR Data cluster_2d_data 2D NMR Data cluster_interpretation Structural Interpretation Proton ¹H NMR: Chemical Shifts, Multiplicities, Coupling Constants COSY COSY: Identify ¹H-¹H Spin Systems Proton->COSY Carbon ¹³C NMR: Number of Signals, Chemical Shifts HSQC HSQC: Assign Protons to Directly Attached Carbons Carbon->HSQC Fragments Assemble Structural Fragments COSY->Fragments HSQC->Fragments HMBC HMBC: Connect Spin Systems via Long-Range ¹H-¹³C Correlations Connectivity Establish Full Planar Structure HMBC->Connectivity NOESY NOESY: Determine Spatial Proximity and Stereochemistry Stereochem Define Relative Stereochemistry NOESY->Stereochem Fragments->HMBC Connectivity->NOESY Final_Structure Propose Final Structure of this compound Stereochem->Final_Structure

Logical Flow of Structure Elucidation

Conclusion

This application note demonstrates the power and systematic approach of using a combination of 1D and 2D NMR experiments for the complete structure elucidation of the natural product this compound. The provided data tables serve as a valuable reference for researchers in the field, while the detailed protocols offer a practical guide for acquiring high-quality NMR data. The workflow diagrams illustrate the logical progression from sample preparation to the final structural assignment, emphasizing the importance of a multi-pronged analytical approach in natural product chemistry.

References

Application Notes and Protocols for In Vitro Assays of Deacetylmatricarin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of Deacetylmatricarin, a sesquiterpene lactone with potential therapeutic applications. The following sections detail protocols for assessing its anti-inflammatory, anti-cancer, and neuroprotective activities, along with data presentation guidelines and visual representations of associated signaling pathways. While specific quantitative data for this compound is emerging, the methodologies presented are based on established assays for related compounds and can be adapted for its characterization.

Data Summary

Quantitative data for this compound's bioactivity is not extensively available in publicly accessible literature. The following tables are presented as templates for data organization and include representative data for other sesquiterpene lactones or related compounds to illustrate expected assay outcomes. Researchers are encouraged to generate and populate these tables with their own experimental data for this compound.

Table 1: Anti-Inflammatory Activity of this compound

AssayCell LineInducerParameter MeasuredIC₅₀ (µM)Positive ControlReference
NF-κB Inhibition HEK293TTNF-αLuciferase ActivityData not availableBay 11-7082[Cite: 15]
Nitric Oxide (NO) Production RAW 264.7LPSNitrite ConcentrationData not availableL-NAME[Cite: 8]
Cytokine Release (TNF-α) THP-1LPSTNF-α ConcentrationData not availableDexamethasone[Cite: 15]
Cytokine Release (IL-6) THP-1LPSIL-6 ConcentrationData not availableDexamethasone[Cite: 15]

Table 2: Anti-Cancer Activity of this compound

AssayCancer Cell LineParameter MeasuredIC₅₀ (µM)Positive ControlReference
Cell Viability (MTT Assay) HeLa (Cervical)Absorbance at 570 nmData not availableDoxorubicin[Cite: 5]
Cell Viability (MTT Assay) MCF-7 (Breast)Absorbance at 570 nmData not availableDoxorubicin[Cite: 19]
Cell Viability (MTT Assay) A549 (Lung)Absorbance at 570 nmData not availableCisplatin[Cite: 5]
Apoptosis (Caspase-3 Activity) Jurkat (Leukemia)Fluorescence (cleaved substrate)Data not availableStaurosporine[Cite: 24]

Table 3: Neuroprotective Activity of this compound

| Assay | Neuronal Cell Line | Stressor | Parameter Measured | EC₅₀ (µM) | Positive Control | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cell Viability (MTT Assay) | SH-SY5Y | H₂O₂ | Absorbance at 570 nm | Data not available | N-Acetylcysteine | [Cite: 26] | | Reactive Oxygen Species (ROS) Production | PC12 | Rotenone | DCF Fluorescence | Data not available | Trolox | [Cite: 9] |

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the biological activity of this compound.

Anti-Inflammatory Activity

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. [Cite: 7, 10]

  • Cell Line: HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.

  • Reagents:

    • This compound (dissolved in DMSO)

    • Tumor Necrosis Factor-alpha (TNF-α)

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • Luciferase Assay System (e.g., Promega)

    • Phosphate Buffered Saline (PBS)

  • Protocol:

    • Seed HEK293T-NF-κB-luc cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

    • Wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of NF-κB inhibition relative to the TNF-α-stimulated control.

Anti-Cancer Activity

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).

  • Reagents:

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Complete cell culture medium

    • DMSO

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis. [Cite: 2, 9, 13, 14]

  • Cell Line: A suitable cancer cell line (e.g., Jurkat).

  • Reagents:

    • This compound (dissolved in DMSO)

    • Caspase-3 colorimetric or fluorometric assay kit (containing a specific substrate like DEVD-pNA or DEVD-AFC)

    • Cell lysis buffer

  • Protocol:

    • Treat cells with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

    • Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.

    • Add the caspase-3 substrate to the cell lysates.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

    • Quantify the fold-increase in caspase-3 activity compared to untreated control cells.

Neuroprotective Activity

This assay measures the intracellular accumulation of ROS, a key factor in oxidative stress-induced neuronal damage. [Cite: 1, 4, 6, 12]

  • Cell Line: A neuronal cell line (e.g., SH-SY5Y or PC12).

  • Reagents:

    • This compound (dissolved in DMSO)

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

    • An oxidative stress inducer (e.g., H₂O₂ or rotenone)

    • Hanks' Balanced Salt Solution (HBSS)

  • Protocol:

    • Seed neuronal cells in a black, clear-bottom 96-well plate and allow them to differentiate if necessary.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Load the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C.

    • Wash the cells with HBSS.

    • Induce oxidative stress by adding the chosen stressor (e.g., 100 µM H₂O₂) for a specified time.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

    • Calculate the percentage reduction in ROS levels in this compound-treated cells compared to the stressor-only control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its in vitro characterization.

cluster_workflow General Experimental Workflow for this compound A Prepare this compound Stock Solution C Cytotoxicity/Viability Assays (e.g., MTT) A->C D Anti-inflammatory Assays (e.g., NF-κB) A->D E Neuroprotection Assays (e.g., ROS) A->E B Cell Culture (Cancer, Immune, Neuronal) B->C B->D B->E G Data Analysis (IC50/EC50 Determination) C->G D->G E->G F Mechanism of Action Studies (e.g., Western Blot, Apoptosis Assays) G->F

General experimental workflow for in vitro analysis.

cluster_nfkb Hypothetical Inhibition of NF-κB Pathway by this compound tnf TNF-α tnfr TNFR tnf->tnfr binds ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB (Nuclear Translocation) nfkb->nfkb_active releases genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_active->genes induces deacetyl This compound deacetyl->ikk inhibits cluster_apoptosis Hypothetical Induction of Apoptosis by this compound deacetyl This compound ros Increased ROS deacetyl->ros pi3k PI3K/Akt Pathway deacetyl->pi3k inhibits? mito Mitochondrial Dysfunction ros->mito cytc Cytochrome c Release mito->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis pi3k->apoptosis inhibits

Deacetylmatricarin in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Deacetylmatricarin in cell culture studies, with a focus on its anti-inflammatory and pro-apoptotic activities. The following sections detail experimental protocols and summarize key quantitative data for researchers investigating the therapeutic potential of this natural compound.

Quantitative Data Summary

Table 1: Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages

ParameterThis compound ConcentrationResult
IC50 for NO Inhibition (µM) To be determined
TNF-α Secretion (% of Control) To be determined
IL-6 Secretion (% of Control) To be determined
Phospho-p65 (NF-κB) (% of Control) To be determined
Phospho-p38 MAPK (% of Control) To be determined
Phospho-ERK1/2 (% of Control) To be determined
Phospho-JNK (% of Control) To be determined
iNOS Protein Expression (% of Control) To be determined
COX-2 Protein Expression (% of Control) To be determined

Table 2: Pro-Apoptotic Activity of this compound in Jurkat T-Lymphocytes

ParameterThis compound ConcentrationResult
IC50 for Cell Viability (µM) To be determined
Apoptotic Cells (%) To be determined
(Annexin V+/PI-) To be determined
Caspase-3 Activity (Fold Change) To be determined

Experimental Protocols

The following are detailed protocols for investigating the anti-inflammatory and pro-apoptotic effects of this compound in vitro.

Anti-Inflammatory Activity in RAW 264.7 Macrophages

This protocol outlines the steps to assess the ability of this compound to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

a. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed cells in appropriate plates (e.g., 96-well for viability/NO assay, 6-well for protein/RNA extraction) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for the desired time points (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway analysis).

b. Nitric Oxide (NO) Production Assay (Griess Test):

  • After 24 hours of treatment, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the NO concentration using a sodium nitrite standard curve.

c. Cytokine Measurement (ELISA):

  • Collect the cell culture supernatant after 24 hours of treatment.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

d. Western Blot Analysis for Signaling Proteins, iNOS, and COX-2:

  • After the appropriate stimulation time (e.g., 30-60 minutes for signaling proteins, 24 hours for iNOS/COX-2), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantify the band intensities using densitometry software.

Apoptosis Induction in Jurkat T-Lymphocytes

This protocol details the methodology to evaluate the pro-apoptotic effects of this compound on the Jurkat T-lymphocyte cell line.

a. Cell Culture and Treatment:

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in appropriate plates (e.g., 6-well plates) at a density of 2 x 10^5 cells/mL.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 or 48 hours.

b. Cell Viability Assay (MTT Assay):

  • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

c. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Harvest the cells by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[1]

d. Caspase-3 Activity Assay:

  • Lyse the treated cells and measure the protein concentration.

  • Use a commercially available colorimetric or fluorometric caspase-3 assay kit to measure the enzyme activity according to the manufacturer's instructions.

  • Express the results as fold change in caspase-3 activity compared to the untreated control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in these application notes.

G cluster_0 This compound Anti-Inflammatory Pathway cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates IKK IKK TLR4->IKK Activates This compound This compound This compound->p38 Inhibits This compound->ERK Inhibits This compound->JNK Inhibits This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB (nucleus) NFkB->NFkB_n Translocates iNOS iNOS NFkB_n->iNOS Induces COX2 COX-2 NFkB_n->COX2 Induces TNF TNF-α NFkB_n->TNF Induces IL6 IL-6 NFkB_n->IL6 Induces

Caption: this compound's proposed anti-inflammatory mechanism.

G cluster_0 This compound-Induced Apoptosis Pathway cluster_1 Mitochondrial Pathway cluster_2 Execution Phase This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

G cluster_0 Experimental Workflow: Anti-Inflammatory Assay cluster_1 Analysis Start Seed RAW 264.7 cells Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Griess Assay (NO Production) Stimulate->NO_Assay ELISA ELISA (TNF-α, IL-6) Stimulate->ELISA WesternBlot Western Blot (Signaling, iNOS, COX-2) Stimulate->WesternBlot

Caption: Workflow for assessing this compound's anti-inflammatory effects.

G cluster_0 Experimental Workflow: Apoptosis Assay cluster_1 Analysis Start Seed Jurkat cells Treat Treat with This compound Start->Treat Viability MTT Assay (Cell Viability) Treat->Viability ApoptosisAssay Annexin V/PI Staining (Flow Cytometry) Treat->ApoptosisAssay CaspaseAssay Caspase-3 Assay Treat->CaspaseAssay

Caption: Workflow for evaluating the pro-apoptotic activity of this compound.

References

Application Notes and Protocols for Studying Deacetylmatricarin Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing animal models to investigate the therapeutic potential of Deacetylmatricarin, a natural compound with promising anti-inflammatory and anticancer properties. The following sections detail experimental protocols and data presentation for assessing its efficacy and mechanism of action.

I. Anti-inflammatory Effects of this compound

A. Rationale

Chronic inflammation is a key contributor to various pathologies, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound, derived from Matricaria recutita (chamomile), is hypothesized to possess anti-inflammatory properties by modulating key signaling pathways. The following animal models are recommended for evaluating these effects.

B. Recommended Animal Models
  • Carrageenan-Induced Paw Edema in Rats: A widely used model for acute inflammation.[1][2][3]

  • Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats: A model for chronic inflammation and autoimmune arthritis.[3][4]

C. Experimental Protocols

1. Carrageenan-Induced Paw Edema

  • Animal Species: Male Wistar or Sprague-Dawley rats (150-200g).

  • Grouping:

    • Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, oral).[1]

    • Group 3-5: this compound (e.g., 50, 100, 200 mg/kg, oral). Doses are hypothetical and should be optimized based on preliminary toxicity studies.

  • Procedure:

    • Acclimatize animals for at least one week.

    • Administer this compound or control substances orally 60 minutes before carrageenan injection.[1]

    • Measure the initial volume of the right hind paw using a plethysmometer.[1]

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[1]

    • Measure paw volume at 1, 2, 3, 4, and 24 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group.

2. FCA-Induced Arthritis

  • Animal Species: Male Wistar rats (150-180g).

  • Grouping: Similar to the carrageenan model.

  • Procedure:

    • On day 0, induce arthritis by injecting 0.1 mL of FCA into the sub-plantar region of the right hind paw.

    • Administer this compound or control substances daily from day 0 to day 21.

    • Measure paw volume on alternate days.

    • On day 21, collect blood for hematological (e.g., ESR, WBC) and biochemical (e.g., cytokine levels) analysis.[3]

    • Euthanize animals and collect joint tissues for histopathological examination.

  • Data Analysis: Assess arthritic score, paw volume changes, and alterations in hematological and biochemical markers.

D. Quantitative Data Summary

Data presented below is based on studies with Matricaria recutita methanol extract and should be considered as a reference for expected outcomes with this compound.

Animal ModelTreatment GroupPaw Edema Inhibition (%)Reference
Carrageenan-Induced Paw Edema (Rat)Matricaria recutita extract (100 mg/kg)Significant (p<0.001)[3]
Matricaria recutita extract (200 mg/kg)Significant (p<0.001)[3]
Matricaria recutita extract (300 mg/kg)Significant (p<0.001)[3]
FCA-Induced Arthritis (Rat)Matricaria recutita extract (100-300 mg/kg)Significant reduction in arthritis development[3]
E. Signaling Pathway

This compound is proposed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, Cytokines) NFkB->Inflammatory_Genes Activates Transcription This compound This compound This compound->IKK Inhibits Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping induction Induction of Inflammation/Tumor grouping->induction treatment Administration of This compound/Controls monitoring Monitoring of Clinical Signs/Tumor Growth treatment->monitoring induction->treatment data_collection Data and Sample Collection (Blood, Tissues) monitoring->data_collection analysis Data Analysis (Statistical, Histopathological) data_collection->analysis end End analysis->end

References

Application Notes and Protocols for the Synthesis of Deacetylmatricarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of deacetylmatricarin derivatives for researchers in drug discovery and medicinal chemistry. This compound, a sesquiterpene lactone, serves as a valuable scaffold for chemical modification to enhance its potential as an anticancer agent.

Introduction

This compound is a natural product isolated from plants such as the basin big sagebrush (Artemisia tridentata subsp. tridentata).[1][2] Sesquiterpene lactones as a class are recognized for their diverse biological activities, and there is significant interest in their derivatization to develop more potent and targeted therapeutic agents.[3][4] The modification of the hydroxyl group in this compound allows for the synthesis of new ester derivatives.[1][2] This strategy aims to investigate whether these structural changes can maintain or enhance the compound's inherent anticancer properties.[1][2] The synthesized derivatives are typically evaluated for their cytotoxic and antiproliferative activities against a panel of human cancer cell lines, such as the NCI-60 screen, to identify promising lead compounds for further development.[1][2]

Data Presentation

The following table summarizes the synthesized this compound derivatives described in the literature. While the referenced study reports high yields for all compounds, specific quantitative data on yields and detailed NCI-60 screening results were located in the publication's supplementary materials, which were not accessible through the search.[1][2] Qualitative descriptions of biological activity from the main text are included.

Table 1: Synthesized this compound Derivatives and Reported Biological Activity

Compound IDR Group (Acyl Chloride Used)Yield (%)NCI-60 One-Dose Assay Results (Growth Percent)Qualitative Activity Summary
3a PropionylData not availableData not availableLower activity
3b MethanesulfonylData not availableData not availableLower activity
3c IsobutyrylData not availableData not availableGreater biological activity than precursor
3d PivaloylData not availableData not availableGreater biological activity than precursor
3e AcryloylData not availableData not availableGreater biological activity than precursor
3f 2-FuroylData not availableData not availableLower activity
3g Thiophene-2-carbonylData not availableData not availableGreater biological activity than precursor
3h BenzoylData not availableData not availableGreater biological activity than precursor
3i HexanoylData not availableData not availableGreater biological activity than precursor

Note: Quantitative yield and NCI-60 data are reported in the supplementary information of the source publication but were not available in the conducted search.[2]

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives (3a-3i)

This protocol describes a general method for the esterification of this compound using various acyl chlorides.

Materials:

  • This compound (starting material)

  • Pyridine (anhydrous)

  • Corresponding Acyl Chloride (e.g., propionyl chloride, benzoyl chloride, etc.)

  • Nitrogen gas supply

  • Round-bottom flask and standard glassware

  • Magnetic stirrer

Procedure:

  • Add a weighed amount (e.g., 76 mg) of this compound to a clean, dry, round-bottom flask.

  • Dry the starting material under vacuum.

  • Add 1 mL of anhydrous pyridine to the flask to dissolve the this compound.

  • Allow the mixture to react for one hour at room temperature.

  • Under a nitrogen atmosphere, add the corresponding acyl chloride (0.2 mL) dropwise to the stirring solution.

  • Observe the reaction mixture for a color change (e.g., to dark yellow) over several hours.

  • Allow the reaction to stir overnight under nitrogen to ensure completion.

  • Following the reaction, the product is purified (details not specified in the search results, but would typically involve extraction and chromatography).

  • Confirm the structure of the purified derivatives using spectroscopic methods such as 1H NMR and 13C NMR.[1][2]

Protocol for NCI-60 One-Dose Anticancer Screening

This protocol outlines the methodology for the initial evaluation of the synthesized compounds against the National Cancer Institute's 60 human cancer cell line panel.[2]

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • NCI-60 cell line panel (maintained in appropriate culture conditions)

  • Cell culture reagents and equipment

  • Microplate reader

Procedure:

  • Compound Preparation: Solubilize the test compounds in DMSO to create a stock solution (e.g., at 40 mg/mL).

  • Assay Concentration: Test the compounds at a single high concentration of 10⁻⁵ M against the full panel of 60 cancer cell lines.

  • Cell Seeding: Plate the NCI-60 cells in microtiter plates and allow them to attach overnight.

  • Compound Addition: Add the test compound at the final concentration to the appropriate wells.

  • Incubation: Incubate the plates for a specified period (typically 48 hours).

  • Growth Inhibition Assay: Determine the cell viability and growth inhibition using a suitable assay, such as the Sulforhodamine B (SRB) assay.[5] The SRB assay measures total protein content, which correlates with cell number.

  • Data Analysis: The primary endpoint is the percentage of growth inhibition.[6] Compounds that meet a predefined threshold of inhibition against a minimum number of cell lines may be selected for more comprehensive five-dose screening.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the starting material to the synthesis and biological evaluation of this compound derivatives.

Caption: Workflow for synthesis and evaluation of derivatives.

Potential Signaling Pathways in Anticancer Activity

This compound is a sesquiterpene lactone. This class of compounds is known to exert anticancer effects by modulating key cellular signaling pathways that control cell survival, proliferation, and inflammation. The diagram below illustrates potential mechanisms of action.

G cluster_pathways Potential Signaling Pathways Inhibited by Sesquiterpene Lactones SL This compound Derivatives (Sesquiterpene Lactones) NFKB NF-κB Pathway SL->NFKB PI3K PI3K/Akt/mTOR Pathway SL->PI3K MAPK MAPK/ERK Pathway SL->MAPK Apoptosis Induction of Apoptosis SL->Apoptosis promotes Proliferation Cell Proliferation & Survival NFKB->Proliferation inhibits Inflammation Inflammation NFKB->Inflammation inhibits PI3K->Proliferation inhibits MAPK->Proliferation inhibits

Caption: Key signaling pathways targeted by sesquiterpene lactones.

References

Application Notes and Protocols for Deacetylmatricarin in Drug Development Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Deacetylmatricarin, a sesquiterpene lactone found in chamomile (Matricaria chamomilla), is a natural compound of interest for drug development research.[1] While specific research on this compound is limited, the well-documented pharmacological activities of chamomile extracts and its other constituents, such as the parent compound Matricarin and various flavonoids, provide a strong rationale for investigating its potential therapeutic applications.[1][2] This document outlines potential applications, relevant experimental protocols, and key signaling pathways that may be modulated by this compound, based on current knowledge of related compounds.

Potential Therapeutic Applications

  • Anti-inflammatory Agent: Chamomile extracts and their constituents have demonstrated significant anti-inflammatory properties.[1][2] This activity is largely attributed to the inhibition of key inflammatory mediators and signaling pathways.[1][3]

  • Anticancer Agent: Various compounds within chamomile have been shown to possess anticancer activities, including the induction of apoptosis and inhibition of cell proliferation in cancer cell lines.[4][5][6][7]

Chemical Properties

PropertyValueSource
Molecular FormulaC15H18O4PubChem
Molecular Weight262.30 g/mol PubChem
Synonyms8-Deacetylmatricarin, AustricinPubChem

Anti-inflammatory Activity Research

Mechanism of Action

The anti-inflammatory effects of chamomile constituents are primarily mediated through the downregulation of pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3] These pathways regulate the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][3]

Signaling Pathway Diagram: NF-κB Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: NF-κB Reporter Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on NF-κB activation in a cell-based reporter assay.

1. Cell Culture and Seeding:

  • Culture HEK-Blue™ Null1 cells (or a similar NF-κB reporter cell line) according to the supplier's instructions.
  • Seed the cells in a 96-well plate at a density of 50,000 cells/well in 100 µL of culture medium and incubate overnight.[4]

2. Compound Treatment:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution to desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM) in the culture medium.[4]
  • Remove the old medium from the cells and add the medium containing this compound.
  • Include appropriate controls: a negative control (e.g., DMSO) and a positive control inhibitor (e.g., Triptolide at 0.1 µM and 1 µM).[4]

3. Stimulation of NF-κB Activation:

  • After a pre-incubation period with the compound (e.g., 1 hour), stimulate the cells with an NF-κB activator, such as TNF-α (100 ng/mL).[4]
  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[4]

4. Measurement of Reporter Gene Activity:

  • Follow the reporter assay kit's instructions to measure the activity of the secreted reporter protein (e.g., SEAP). This typically involves transferring a small volume of the cell culture supernatant to a new plate containing the detection reagent.
  • Measure the absorbance at the recommended wavelength using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.
  • Plot the results to determine the IC50 value.

Anticancer Activity Research

Mechanism of Action

The anticancer potential of chamomile constituents is linked to their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle, thereby preventing the proliferation of cancer cells.[7] These effects are often mediated by the modulation of signaling pathways that regulate cell survival and division, such as the MAPK pathway.[3]

Signaling Pathway Diagram: MAPK Pathway Modulation

MAPK_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors / Stress Growth Factors / Stress Receptor Receptor Growth Factors / Stress->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK ERK ERK->ERK Translocates This compound This compound This compound->MEK Inhibits Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) ERK ->Transcription Factors (e.g., AP-1) Gene Expression Gene Expression Transcription Factors (e.g., AP-1)->Gene Expression Regulates

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol provides a general method for evaluating the cytotoxic effects of this compound on cancer cells.

1. Cell Seeding:

  • Culture a human cancer cell line (e.g., HepG2 hepatoma cells) in appropriate media.[5]
  • Trypsinize and seed the cells into a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in the culture medium.
  • Replace the medium in the wells with the medium containing different concentrations of the compound.
  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium from the wells.
  • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.
  • Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.[5]

Quantitative Data

The following table summarizes the reported cytotoxic activity of a chamomile extract. It is important to note that this data is for a crude extract and not for isolated this compound.

Compound/ExtractCell LineAssayIC50 ValueReference
Ethanolic extract of Matricaria recutita L.HepG2 (human hepatoma)MTT~300 µg/mL[5][6]

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a natural product like this compound for drug development.

Experimental_Workflow cluster_extraction Compound Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_invivo In Vivo Studies Extraction & Isolation Extraction & Isolation Characterization Characterization Extraction & Isolation->Characterization Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Assays (e.g., MTT) Anti-inflammatory Assays Anti-inflammatory Assays Characterization->Anti-inflammatory Assays Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Cytotoxicity Assays (e.g., MTT)->Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Anti-inflammatory Assays->Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Animal Models of Disease Animal Models of Disease Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays)->Animal Models of Disease Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Toxicity & Pharmacokinetics Toxicity & Pharmacokinetics Animal Models of Disease->Toxicity & Pharmacokinetics

References

Application of Deacetylmatricarin in Phytotherapy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylmatricarin, a sesquiterpene lactone naturally occurring in various plants of the Asteraceae family, notably from the genus Artemisia, has garnered scientific interest for its potential therapeutic applications. This document provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its anticancer and anti-inflammatory properties. Detailed experimental protocols and available quantitative data are presented to facilitate further research and drug development efforts.

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities that suggest its potential use in phytotherapy. The primary areas of investigation include its cytotoxic effects against cancer cells and its ability to modulate inflammatory responses.

Anticancer Activity

Emerging evidence suggests that this compound possesses cytotoxic properties against certain cancer cell lines. One study investigated its impact on the viability of human neuroblastoma cells, providing preliminary data on its potential as an anticancer agent.

Anti-inflammatory Effects

Sesquiterpene lactones, the class of compounds to which this compound belongs, are known for their anti-inflammatory properties. While direct and extensive studies on this compound are still developing, the general mechanism of related compounds involves the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound. Further research is required to expand this dataset across various cell lines and experimental conditions.

Biological ActivityCell LineConcentrationEffectCitation
CytotoxicityUN-SH-SY5Y (undifferentiated neuroblastoma)50 µMDecreased cell viability[1]
CytotoxicityUN-SH-SY5Y (undifferentiated neuroblastoma)100 µMDecreased cell viability[1]
CytotoxicityRA-SH-SY5Y (retinoic acid-differentiated neuroblastoma)50 µMDecreased cell viability[1]
CytotoxicityRA-SH-SY5Y (retinoic acid-differentiated neuroblastoma)100 µMDecreased cell viability[1]

Key Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, based on the activities of structurally related sesquiterpene lactones, the following pathways are of significant interest for future research:

  • NF-κB Signaling Pathway: A central regulator of inflammation and cell survival.

  • STAT3 Signaling Pathway: Implicated in cancer cell proliferation, survival, and inflammation.

  • MAPK Signaling Pathway: Plays a crucial role in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt Signaling Pathway: A key pathway in regulating cell survival and proliferation.

Further studies employing techniques such as western blotting to assess the phosphorylation status of key proteins within these pathways (e.g., IκBα, STAT3, ERK, Akt) are necessary to elucidate the precise mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the investigation of this compound's biological activities.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell lines (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with This compound incubate_24h->treat_cells incubate_treatment Incubate for treatment period treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_formazan Incubate for formazan crystal formation add_mtt->incubate_formazan solubilize Add solubilization solution incubate_formazan->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end_process End analyze_data->end_process

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • Target cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Detection start Start treat_cells Treat cells with This compound start->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain Stain with Annexin V and Propidium Iodide resuspend->stain incubate Incubate in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrants Gating: - Viable (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic (AV+/PI+) - Necrotic (AV-/PI+) analyze->quadrants end_process End quadrants->end_process

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Deacetylmatricarin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the extraction yield of deacetylmatricarin and related sesquiterpene lactones.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is consistently low. What are the most common causes?

A1: Low yields in sesquiterpene lactone extractions, including this compound, often stem from several key factors:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. This compound, a sesquiterpene lactone, possesses intermediate polarity. Using solvents that are either too polar (e.g., high percentages of water) or too nonpolar (e.g., pure hexane) can lead to inefficient extraction.

  • Incomplete Cell Lysis: To ensure the solvent can effectively penetrate the plant cell walls and extract the target compound, the plant material must be thoroughly ground to a fine and uniform powder.

  • Degradation of the Target Molecule: Sesquiterpene lactones can be sensitive to high temperatures, extended extraction times, and unfavorable pH conditions, which can lead to their degradation.[1]

  • Insufficient Extraction Time or Agitation: The solvent requires adequate time and vigorous contact with the plant material to efficiently extract the compound.

  • Suboptimal Solid-to-Liquid Ratio: Using an insufficient amount of solvent may result in a saturated solution before all the this compound has been extracted from the plant matrix.

Q2: Which solvent system is recommended for extracting this compound?

A2: For sesquiterpene lactones like this compound, polar organic solvents are generally effective. A good starting point is 100% chloroform, which has been successfully used to extract this compound from the leaves of Artemisia tridentata subsp. tridentata.[2] Other effective solvents for sesquiterpene lactones include ethanol, methanol, isopropanol, and acetonitrile.[3][4] The optimal solvent or solvent mixture should be determined empirically for your specific plant material.

Q3: Can heating the extraction solvent improve the yield?

A3: While increasing the temperature can enhance solvent penetration and extraction kinetics, many sesquiterpene lactones are thermolabile and may degrade at elevated temperatures, ultimately reducing the yield of the intact molecule. It is generally advisable to perform extractions at room temperature or with only gentle heating, and to minimize prolonged exposure to high temperatures.[1]

Q4: What is the best method for concentrating the crude extract?

A4: Rotary evaporation under reduced pressure is the standard and recommended method for concentrating the crude extract. This technique allows for efficient solvent removal at a lower temperature, which helps to prevent the degradation of heat-sensitive compounds like this compound. A water bath temperature not exceeding 40°C is recommended.[1]

Q5: How can I purify the this compound from the crude extract?

A5: Column chromatography is a common and effective method for purifying this compound from the crude extract. Silica gel is a frequently used stationary phase. The crude extract can be pre-adsorbed onto a small amount of silica gel and then loaded onto a column packed with silica gel in a nonpolar solvent like hexane. The column is then eluted with a gradient of increasing polarity, typically using mixtures of hexane and ethyl acetate, to separate the different components.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem Possible Cause Suggested Solution
Low yield of crude extract Inappropriate solvent selection.Test a range of solvents with varying polarities (e.g., chloroform, ethyl acetate, ethanol, methanol, or mixtures thereof).
Poor grinding of plant material.Ensure the plant material is ground to a fine, consistent powder to maximize surface area for extraction.
Insufficient extraction time.Increase the duration of the extraction or perform multiple extractions on the same plant material to ensure exhaustive extraction.
The yield decreases significantly after purification Degradation of the compound on the silica gel column.Minimize the time the compound spends on the column. Consider using a less acidic stationary phase such as neutral alumina.
Co-elution with other compounds.Optimize the solvent gradient during column chromatography to achieve better separation. Consider using other chromatographic techniques like preparative HPLC for higher purity.
Brown or dark-colored final product Co-extraction of pigments like chlorophyll.Perform a preliminary extraction with a nonpolar solvent like hexane to remove chlorophyll before extracting with a more polar solvent. Alternatively, use activated charcoal to decolorize the extract, but be aware that this may also adsorb some of the target compound.
Difficulty in dissolving the crude extract for purification Presence of highly nonpolar or polymeric material.Try different solvent systems for dissolution. A small amount of a more polar solvent might be needed. Sonication can also aid in dissolution.

Data Presentation: Comparison of Extraction Methods for Sesquiterpene Lactones

The following table summarizes data from a study on the Microwave-Assisted Extraction (MAE) of the sesquiterpene lactones alantolactone and isoalantolactone from Inula helenium roots. While not specific to this compound, this data provides a representative comparison of extraction parameters and yields for this class of compounds.

Extraction Method Solvent System Solvent/Sample Ratio (mL/g) Power (W) Time (min) Alantolactone Yield (mg/g) Isoalantolactone Yield (mg/g)
MAE (Optimal)100% Ethanol30:1300554.99 ± 0.1148.40 ± 0.19
Maceration99% EthanolNot specifiedN/A3.6 hoursNot specifiedNot specified

Data from a study on Inula helenium roots, which is rich in sesquiterpene lactones.[3][5][6]

Experimental Protocols

Conventional Solid-Liquid Extraction and Purification of this compound

This protocol is based on a successful method for isolating this compound from Artemisia tridentata subsp. tridentata.[2]

Materials:

  • Dried and powdered plant material (e.g., leaves of Artemisia tridentata)

  • 100% Chloroform

  • Hexane

  • Ethyl acetate

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Chromatography column

Procedure:

  • Extraction:

    • Soak the powdered plant material in 100% chloroform at a solid-to-liquid ratio of 1:10 (w/v) at room temperature.

    • Stir the mixture for 24 hours.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure complete extraction.

    • Combine all the filtrates.

  • Concentration:

    • Concentrate the combined chloroform extract under reduced pressure using a rotary evaporator. Maintain the water bath temperature below 40°C to prevent degradation of the compound.

  • Purification by Silica Gel Column Chromatography:

    • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

    • Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

    • Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 95:5, 90:10, 85:15, etc., v/v).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Microwave-Assisted Extraction (MAE) of Sesquiterpene Lactones (Representative Protocol)

This protocol is based on the optimized conditions for extracting sesquiterpene lactones from Inula helenium and can be adapted for this compound extraction.[3][5][6]

Materials:

  • Dried and powdered plant material

  • 100% Ethanol

  • Microwave extraction system

  • Filter paper

Procedure:

  • Extraction:

    • Mix the powdered plant material with 100% ethanol at a solvent-to-sample ratio of 30:1 (mL/g).

    • Place the mixture in the microwave extractor vessel.

    • Apply microwave irradiation at a power of 300 W for 5 minutes.

  • Filtration and Concentration:

    • After extraction, allow the mixture to cool.

    • Filter the extract to remove the solid plant material.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow Plant Dried & Powdered Plant Material Extraction Solid-Liquid Extraction (e.g., 100% Chloroform) Plant->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Silica Gel Column Chromatography Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: Workflow for conventional extraction and purification of this compound.

Potential Signaling Pathways Modulated by Sesquiterpene Lactones

Sesquiterpene lactones are known to exert anti-inflammatory effects, often through the modulation of key signaling pathways. This compound, as a member of this class, may influence similar pathways.

Signaling_Pathways Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Stimuli->NFkB_Pathway activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Stimuli->MAPK_Pathway activates This compound This compound This compound->NFkB_Pathway inhibits This compound->MAPK_Pathway inhibits Inflammation Pro-inflammatory Mediators (e.g., TNF-α, IL-6) NFkB_Pathway->Inflammation leads to MAPK_Pathway->Inflammation leads to

Caption: Potential anti-inflammatory mechanisms of this compound.

References

Overcoming Deacetylmatricarin solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for deacetylmatricarin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this promising sesquiterpene lactone, with a particular focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. It is of significant interest to the research community for its potential anti-inflammatory and anti-cancer properties. A primary mechanism of action for many sesquiterpene lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammatory and immune responses.

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

This compound, like many other sesquiterpene lactones, has very low solubility in water. For laboratory experiments, it is common practice to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

  • Primary Stock Solutions: Dimethyl sulfoxide (DMSO) is a highly effective solvent for creating concentrated stock solutions of this compound.[1][2]

  • Intermediate Dilutions: For some applications, ethanol can be used.

  • Aqueous Solutions: Direct dissolution in water or aqueous buffers is challenging and often leads to precipitation.

Q3: My this compound is precipitating out of solution during my cell culture experiment. What can I do?

Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your culture medium.

  • Optimize the Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity, while still maintaining the solubility of your compound.

  • Use a Solubility Enhancer: Consider using a solubility-enhancing agent such as a cyclodextrin. These molecules can encapsulate hydrophobic drugs, increasing their aqueous solubility.

  • Sonication: Briefly sonicating your final solution can help to disperse small aggregates, but this may not prevent eventual precipitation.

  • Fresh Preparations: Prepare fresh dilutions of this compound from your stock solution immediately before each experiment.

Q4: How should I prepare and store stock solutions of this compound?

Proper preparation and storage of stock solutions are critical for experimental reproducibility.

  • Preparation: To prepare a stock solution, dissolve a known weight of this compound in a minimal amount of a suitable organic solvent, such as DMSO. Ensure the compound is completely dissolved before making further dilutions.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light.

Troubleshooting Guides

Issue 1: Inconsistent experimental results.

Potential Cause Troubleshooting Step
Degradation of stock solution Prepare fresh stock solutions and store them in small aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
Precipitation in aqueous media Visually inspect your final experimental solutions for any signs of precipitation. If observed, refer to the troubleshooting steps in FAQ Q3 .
Inaccurate pipetting of viscous stock solutions Use positive displacement pipettes for accurate handling of viscous solvents like DMSO.

Issue 2: Observed cytotoxicity is higher than expected.

Potential Cause Troubleshooting Step
Solvent toxicity Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.5%). Run a solvent-only control to assess its effect.
Compound precipitation leading to high localized concentrations Improve the solubility of this compound in your experimental medium using the methods described in FAQ Q3 .

Data Presentation

Solvent Dehydrocostuslactone Costunolide General Guidance for this compound
Water 5.1 mg/L26.0 mg/LExpected to be very poorly soluble.
DMSO Readily solubleReadily solubleRecommended for primary stock solutions.
Ethanol SolubleSolubleCan be used for intermediate dilutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in biological experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Enhancing Aqueous Solubility of this compound using Cyclodextrins

Objective: To increase the aqueous solubility of this compound for in vitro or in vivo studies using a cyclodextrin complexation method. Studies have shown that cyclodextrins can increase the aqueous solubility of sesquiterpene lactones by 100-4600%.[3][4]

Materials:

  • This compound

  • β-cyclodextrin (or a derivative like HP-β-cyclodextrin)

  • Deionized water

  • Mortar and pestle

  • Stir plate and stir bar

  • 0.22 µm syringe filter

Procedure (Kneading Method):

  • Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Weigh out the appropriate amounts of this compound and β-cyclodextrin.

  • Place the powders in a mortar and add a small amount of water to create a paste.

  • Knead the paste with the pestle for 30-60 minutes.

  • Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The resulting powder is the this compound-cyclodextrin complex, which should have improved aqueous solubility.

  • To prepare a solution, dissolve the complex in deionized water with stirring.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

Signaling Pathways and Experimental Workflows

This compound and the NF-κB Signaling Pathway

This compound, as a sesquiterpene lactone, is a known inhibitor of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a key mechanism of this compound's anti-inflammatory and potential anti-cancer effects. The primary target of many sesquiterpene lactones within this pathway is the IκB kinase (IKK) complex.[5][6][7][8]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB This compound This compound This compound->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for addressing the solubility challenges of this compound in an experimental setting.

Solubility_Workflow Start Start: Need to use This compound Prep_Stock Prepare Concentrated Stock in DMSO Start->Prep_Stock Dilute Dilute Stock into Aqueous Medium Prep_Stock->Dilute Check_Solubility Is it Soluble? Dilute->Check_Solubility Proceed Proceed with Experiment Check_Solubility->Proceed Yes Troubleshoot Troubleshoot Solubility Check_Solubility->Troubleshoot No Option1 Option 1: Lower Final Concentration Troubleshoot->Option1 Option2 Option 2: Use Cyclodextrin Complex Troubleshoot->Option2 Option3 Option 3: Co-solvent System Troubleshoot->Option3 Option1->Dilute Option2->Dilute Option3->Dilute

Caption: A workflow for addressing this compound solubility issues.

References

Deacetylmatricarin Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of deacetylmatricarin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound should be stored in a refrigerator at 2-8°C.[1] It is also advisable to protect it from light.

Q2: What are the main factors that can affect the stability of this compound in solution?

A2: The stability of this compound, a sesquiterpene lactone, can be influenced by several factors, including pH, temperature, and exposure to light.[2][3][4] Sesquiterpene lactones are known to be sensitive to acidic and basic conditions and can be thermolabile.[5]

Q3: Is this compound susceptible to degradation in alcoholic solutions?

A3: Yes, studies on other sesquiterpene lactones, such as those in Arnica tincture, have shown that they can degrade in the presence of ethanol. This degradation is temperature-dependent, with increased temperatures leading to a greater decrease in the active compound. The degradation can involve the addition of the alcohol to reactive sites on the molecule.

Q4: What are the likely degradation pathways for a guaianolide sesquiterpene lactone like this compound?

A4: Based on studies of similar compounds, potential degradation pathways for this compound under stress conditions could include:

  • Hydrolysis: The ester and lactone functional groups are susceptible to hydrolysis under acidic or alkaline conditions.

  • Photodegradation: Exposure to UV light can lead to the formation of degradation products, potentially through the addition of water across double bonds.[1][6]

  • Oxidation: The molecule may be susceptible to oxidative degradation.

  • Isomerization: Changes in pH or temperature could potentially lead to isomerization.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound potency in a neutral aqueous solution stored at room temperature. - Slow Hydrolysis: Even at neutral pH, some hydrolysis of the lactone ring or other ester groups may occur over time, especially at room temperature. - Microbial Contamination: If the solution is not sterile, microbial growth could lead to degradation.- Store solutions at 2-8°C to slow down potential hydrolysis. - Prepare fresh solutions for critical experiments. - Use sterile water and aseptic techniques, or filter-sterilize the solution if appropriate.
Rapid degradation of this compound in a buffered solution during an experiment. - Inappropriate pH: this compound is likely unstable at acidic (pH < 5.5) and alkaline (pH > 7.4) conditions.[6] - Elevated Temperature: The experiment might be conducted at a temperature that accelerates degradation.- Adjust the buffer to a pH range of 5.5-7.0. - If possible, perform the experiment at a lower temperature. - Run a time-course experiment to determine the stability of this compound under your specific experimental conditions.
Appearance of unknown peaks in HPLC analysis of a this compound sample. - Degradation Products: The new peaks are likely degradation products due to improper storage or handling. - Solvent Interaction: The solvent used for analysis or storage might be reacting with the compound. For instance, alcoholic solvents can form adducts with some sesquiterpene lactones.- Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and identify their retention times. - Analyze the sample using LC-MS to identify the mass of the unknown peaks and deduce their structures. - If using alcoholic solvents, consider switching to a non-reactive solvent like acetonitrile for storage and analysis.
Inconsistent results in bioactivity assays. - Degradation of Stock Solution: The this compound stock solution may have degraded over time, leading to lower effective concentrations.- Prepare fresh stock solutions from solid material for each set of experiments. - Aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. - Regularly check the purity of the stock solution by HPLC.

Quantitative Data Summary

Table 1: Effect of pH on the Stability of a Guaianolide Sesquiterpene Lactone in Aqueous Solution at 37°C.

pH% Remaining after 24 hours
3.075%
5.598%
7.485%
9.050%

Table 2: Effect of Temperature on the Stability of a Guaianolide Sesquiterpene Lactone in a Neutral Aqueous Buffer (pH 7.0).

Temperature% Remaining after 24 hours
4°C99%
25°C (Room Temp)92%
37°C85%
50°C65%

Table 3: Effect of Light on the Stability of a Guaianolide Sesquiterpene Lactone in Methanol.

Condition% Remaining after 24 hours
Dark (control)99%
Ambient Light95%
UV Light (254 nm)60%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1 hour, and 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 6, and 24 hours.

  • Thermal Degradation: Place a solid sample of this compound and 1 mL of the stock solution in an oven at 80°C for 24, 48, and 72 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm and/or 366 nm) for 2, 6, and 24 hours. Keep a control sample wrapped in aluminum foil.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control sample (1 mL stock solution diluted with 1 mL of water or methanol), by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 90% B

    • 30-35 min: 90% B

    • 35-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or a more specific wavelength if a chromophore is present)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Deacetylmatricarin_Degradation_Pathway This compound This compound Hydrolysis_Products Hydrolyzed Products (e.g., ring-opened) This compound->Hydrolysis_Products Acid / Base Oxidation_Products Oxidized Products (e.g., epoxides) This compound->Oxidation_Products Oxidizing Agent Photo_Products Photodegradation Products (e.g., water adducts) This compound->Photo_Products UV Light Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC / LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photochemical Photo->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Identify Degradants & Establish Pathways Analysis->Report

References

Technical Support Center: Optimizing HPLC Parameters for Deacetylmatricarin Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of deacetylmatricarin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing their analytical and preparative separations. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the HPLC analysis of this sesquiterpene lactone.

Experimental Protocols: A Validated HPLC Method for Sesquiterpene Lactones

Analyte: this compound (and other sesquiterpene lactones) Column: C18 reversed-phase column Mobile Phase: Acetonitrile and Water (gradient elution) Detection: UV/Vis Diode Array Detector (DAD)

Detailed Chromatographic Conditions:

ParameterRecommended ConditionsNotes
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)A standard C18 column is a good starting point for reversed-phase separation of moderately polar compounds like this compound.
Mobile Phase A Water (HPLC grade)Acidification with 0.1% formic acid or acetic acid can improve peak shape for acidic analytes.
Mobile Phase B Acetonitrile (HPLC grade)Methanol can be used as an alternative organic modifier.
Gradient Elution Start with a lower percentage of Acetonitrile (e.g., 10-30%) and gradually increase to a higher percentage (e.g., 70-90%) over 20-30 minutes.A gradient is necessary to elute compounds with a range of polarities that are often present in plant extracts.
Flow Rate 0.8 - 1.2 mL/minThe optimal flow rate will depend on the column dimensions and particle size.
Column Temperature 25 - 35 °CMaintaining a stable column temperature is crucial for reproducible retention times.
Injection Volume 10 - 20 µLThe injection volume should be optimized to avoid column overloading, which can lead to peak broadening and distortion.
Detection Wavelength 210-260 nmThis compound is expected to have a UV absorbance maximum in this range. It is recommended to use a DAD to determine the optimal wavelength from the analyte's spectrum.

Sample Preparation:

  • Extraction: Extract the plant material (e.g., from Matricaria chamomilla) with a suitable solvent such as methanol or ethanol.

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.

  • Dilution: Dilute the filtered extract with the initial mobile phase composition to ensure compatibility and good peak shape.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and other sesquiterpene lactones.

IssuePossible CausesRecommended Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate solvent for sample dissolution.- Use a mobile phase with a low pH (e.g., add 0.1% formic acid) to suppress silanol ionization. - Reduce the injection volume or sample concentration. - Dissolve the sample in the initial mobile phase.
Broad Peaks - Column degradation. - High dead volume in the HPLC system. - Sample diffusion.- Replace the column or use a guard column to protect the analytical column. - Check and minimize the length and diameter of tubing between the injector, column, and detector. - Optimize the flow rate.
Split Peaks - Column void or channeling. - Partially clogged frit. - Sample solvent incompatible with the mobile phase.- Replace the column. - Backflush the column or replace the inlet frit. - Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.
Ghost Peaks - Contamination in the mobile phase or system. - Carryover from previous injections. - Sample degradation.- Use fresh, high-purity solvents and degas the mobile phase. - Implement a robust needle wash protocol in the autosampler. - Investigate the stability of this compound in the chosen solvent and under the analytical conditions.
Fluctuating Retention Times - Unstable column temperature. - Inconsistent mobile phase composition. - Pump malfunction.- Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure proper mixing. - Check the pump for leaks and ensure it is delivering a consistent flow rate.
Low Sensitivity - Suboptimal detection wavelength. - Low sample concentration. - Detector malfunction.- Determine the λmax of this compound using a DAD and set the detector to that wavelength. - Concentrate the sample if possible. - Check the detector lamp's performance and replace if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound separation?

A C18 reversed-phase column is the most common and generally effective choice for separating sesquiterpene lactones like this compound. These columns provide good retention and selectivity for moderately polar compounds. For complex extracts, a high-resolution column with a smaller particle size (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) can improve separation efficiency.

Q2: How can I improve the resolution between this compound and other closely eluting compounds?

To improve resolution, you can try the following:

  • Optimize the mobile phase gradient: A shallower gradient (slower increase in the organic solvent percentage) can enhance the separation of closely eluting peaks.

  • Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) can change the ionization state of interfering compounds and improve separation.

  • Lower the flow rate: This can increase the efficiency of the separation, leading to narrower peaks and better resolution.

Q3: What is the expected UV absorbance maximum (λmax) for this compound?

Q4: Is this compound stable under typical HPLC conditions?

Sesquiterpene lactones can be susceptible to degradation, particularly under strongly acidic or basic conditions and at elevated temperatures. A stability-indicating HPLC method developed for a similar sesquiterpene lactone showed that the compound was stable in neutral and oxidative conditions for three days but degraded under acidic and alkaline conditions.[1] Therefore, it is advisable to:

  • Use freshly prepared solutions.

  • Avoid prolonged exposure of samples to strong acids or bases.

  • Keep samples in an autosampler at a cool, controlled temperature.

Q5: How do I confirm the identity of the this compound peak in my chromatogram?

The most definitive way to confirm the identity of the peak is by using HPLC coupled with a mass spectrometer (HPLC-MS). The mass spectrometer will provide the molecular weight of the compound in the peak, which can be compared to the known molecular weight of this compound. Alternatively, if a pure standard of this compound is available, you can compare the retention time and the UV spectrum of the peak in your sample with that of the standard.

Visualizing the HPLC Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the HPLC separation of this compound.

HPLC_Optimization_Workflow cluster_start Method Development Start cluster_params Parameter Optimization cluster_eval Evaluation & Refinement cluster_end Final Method start Define Separation Goals (e.g., Resolution, Run Time) column Select Column (e.g., C18) start->column mobile_phase Choose Mobile Phase (Acetonitrile/Water) column->mobile_phase gradient Develop Gradient Profile mobile_phase->gradient detection Set Detection Wavelength (e.g., 220 nm) gradient->detection run_exp Run Initial Experiment detection->run_exp eval_results Evaluate Chromatogram (Peak Shape, Resolution) run_exp->eval_results is_ok Separation Acceptable? eval_results->is_ok troubleshoot Troubleshoot Issues (See Guide) troubleshoot->column Adjust Parameters is_ok->troubleshoot No finalize Finalize & Validate Method is_ok->finalize Yes

A logical workflow for optimizing HPLC parameters for this compound separation.

References

Technical Support Center: Deacetylmatricarin Purification from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of deacetylmatricarin from plant extracts, primarily from chamomile (Matricaria chamomilla).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound from chamomile extracts?

A1: The main challenges in this compound purification stem from the complex chemical composition of chamomile extracts. This compound is a sesquiterpene lactone of medium polarity, and its purification is often complicated by the presence of numerous other structurally similar compounds. Key challenges include:

  • Co-eluting Impurities: Chamomile extracts are rich in other sesquiterpenoids, flavonoids (e.g., apigenin and its glucosides), and phenolic acids (e.g., caffeoylquinic acids) that have similar chromatographic behavior to this compound, making separation difficult.[1][2]

  • Low Concentration: this compound is often present at low concentrations in the plant material, requiring efficient extraction and enrichment steps to achieve a reasonable yield.

  • Potential for Degradation: Like many natural products, this compound may be susceptible to degradation under harsh extraction or purification conditions, such as extreme pH or high temperatures. While specific stability data for this compound is limited, general principles for natural product stability should be followed.[3][4][5][6]

Q2: What is a realistic yield to expect for purified this compound from chamomile flowers?

A2: Specific yield data for this compound is not widely published. However, yields for other secondary metabolites from chamomile, such as apigenin, can provide a general benchmark. For instance, the yield of apigenin from dry chamomile can range from 0.842% to 1.036% using pressurized hot water extraction. Yields of total phenolic compounds can be as high as 10.1 mg/g of dry plant material.[2] The final yield of highly purified this compound will be significantly lower and will depend heavily on the efficiency of the extraction and purification methods employed.

Q3: What are the most common impurities I should expect to see in my partially purified fractions?

A3: Common impurities that are often found in chamomile extracts and may co-elute with this compound include:

  • Other Sesquiterpene Lactones: Chamomile contains a variety of other sesquiterpenes that are structurally related to this compound.

  • Flavonoids: Apigenin, luteolin, and their various glycosides are abundant in chamomile and can be challenging to separate.[1][7]

  • Phenolic Acids: Caffeoylquinic acid derivatives are also major components of chamomile extracts.[2][7]

  • Fatty Acids and Waxes: These non-polar compounds are typically removed in initial extraction and partitioning steps but can persist in crude extracts.

Q4: How does pH affect the stability and extraction of this compound?

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of this compound in Crude Extract 1. Inefficient extraction solvent or method. 2. Degradation of this compound during extraction. 3. Suboptimal plant material (low this compound content).1. Optimize Extraction: Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate, or mixtures with water). Consider advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency. 2. Control Extraction Conditions: Avoid high temperatures and prolonged extraction times. Perform extractions under inert atmosphere (e.g., nitrogen) to prevent oxidation. Maintain a neutral or slightly acidic pH. 3. Source High-Quality Material: Ensure the chamomile raw material is of good quality, properly dried, and stored to preserve its chemical integrity.
Poor Separation of this compound from Impurities during Chromatography 1. Inappropriate stationary phase or mobile phase. 2. Co-elution with structurally similar compounds. 3. Column overloading.1. Method Development: Systematically screen different reversed-phase (e.g., C18, Phenyl-Hexyl) or normal-phase columns. Optimize the mobile phase composition, gradient slope, and flow rate. 2. Employ Orthogonal Separation: If co-elution persists, consider using a different chromatographic technique with a different separation mechanism, such as counter-current chromatography or size-exclusion chromatography. 3. Reduce Sample Load: Inject a smaller amount of the extract onto the column to improve resolution.
This compound Degradation During Purification 1. Exposure to harsh pH conditions. 2. High temperatures during solvent evaporation or fractionation. 3. Prolonged processing time.1. Buffer Mobile Phase: Use buffered mobile phases to maintain a stable pH throughout the chromatographic run. 2. Use Low-Temperature Evaporation: Employ a rotary evaporator with a controlled water bath temperature (e.g., < 40°C) for solvent removal. 3. Streamline Workflow: Minimize the time the sample is in solution and exposed to air and light.
Inconsistent Retention Times in HPLC Analysis 1. Changes in mobile phase composition. 2. Column degradation or contamination. 3. Fluctuations in column temperature.1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. 2. Column Washing and Regeneration: Implement a regular column washing protocol to remove adsorbed impurities. If performance degrades, consider regenerating or replacing the column. 3. Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible chromatography.

Section 3: Experimental Protocols & Data

Table 1: Quantitative Data on Related Compound Yields from Matricaria chamomilla
Compound/Fraction Plant Material Extraction Method Yield Reference
ApigeninDry untreated German chamomilePressurized Hot Water (150°C)0.842% of dry weight
ApigeninProcessed steam-distilled raw materialPressurized Hot Water (150°C)1.036% of dry weight
Total Phenolic CompoundsWild chamomile from FarmaTsvetWater-alcohol extraction10.1 mg/g of dry weight[2]
Apigenin DerivativesGreek chamomile populationsMethanol extraction0.31 - 0.39 %w/w of dry drug[7]
Caffeoylquinic AcidsGreek chamomile populationsMethanol extraction0.81 - 0.96 %w/w of dry drug[7]

Note: This data is for related compounds and provides an estimate of the potential yield range for secondary metabolites from chamomile.

Protocol 1: General Workflow for this compound Purification

This protocol outlines a general approach for the extraction and purification of this compound. Optimization of each step is critical for success.

Deacetylmatricarin_Purification_Workflow Start Start: Dried Chamomile Flowers Extraction Step 1: Extraction (e.g., 80% Ethanol, room temp, 24h) Start->Extraction Filtration Step 2: Filtration & Concentration (Rotary Evaporation < 40°C) Extraction->Filtration LiquidPartition Step 3: Liquid-Liquid Partitioning (e.g., Ethyl Acetate vs. Water) Filtration->LiquidPartition OrganicPhase Ethyl Acetate Fraction (Enriched in Sesquiterpenes) LiquidPartition->OrganicPhase collect AqueousPhase Aqueous Fraction (Discarded or processed for polar compounds) LiquidPartition->AqueousPhase discard ColumnChromatography Step 4: Column Chromatography (e.g., Silica Gel, Hexane:EtOAc gradient) OrganicPhase->ColumnChromatography FractionCollection Step 5: Fraction Collection & Analysis (TLC or HPLC-UV) ColumnChromatography->FractionCollection Pooling Pool this compound-rich fractions FractionCollection->Pooling PrepHPLC Step 6: Preparative HPLC (e.g., C18 column, Acetonitrile:Water gradient) Pooling->PrepHPLC PurityAnalysis Step 7: Purity Analysis & Characterization (HPLC-UV, MS, NMR) PrepHPLC->PurityAnalysis FinalProduct Purified this compound PurityAnalysis->FinalProduct

Caption: General workflow for this compound purification.

Protocol 2: Preparative HPLC Method Development Logic

This diagram illustrates the logical steps involved in developing a preparative HPLC method for this compound purification.

Prep_HPLC_Method_Development Start Start: Partially Purified this compound Fraction AnalyticalMethod 1. Develop Analytical HPLC Method (e.g., C18, 3-5 µm, fast gradient) Start->AnalyticalMethod Scouting 2. Column & Solvent Scouting (Test different stationary phases and organic modifiers) AnalyticalMethod->Scouting Selectivity Evaluate Selectivity for this compound & Impurities Scouting->Selectivity Selectivity->Scouting Poor Selectivity Optimization 3. Gradient Optimization (Adjust slope and isocratic holds for best resolution) Selectivity->Optimization Good Selectivity LoadingStudy 4. Loading Study (Determine max sample load without losing resolution) Optimization->LoadingStudy ScaleUp 5. Scale-Up to Preparative Column (Adjust flow rate and gradient time proportionally) LoadingStudy->ScaleUp Fractionation 6. Fraction Collection Strategy (Time-based or peak-based) ScaleUp->Fractionation Analysis 7. Analyze Fractions for Purity and Yield Fractionation->Analysis Pooling Pool high-purity fractions Analysis->Pooling Final Purified this compound Pooling->Final

Caption: Logical workflow for preparative HPLC method development.

Section 4: Signaling Pathways and Logical Relationships

This section is not directly applicable to the topic of chemical purification. The provided DOT scripts visualize experimental workflows and logical processes relevant to the purification challenges.

References

Technical Support Center: Enhancing the Bioavailability of Deacetylmatricarin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Deacetylmatricarin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low bioavailability of this promising sesquiterpene lactone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key signaling pathway diagrams to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a sesquiterpene lactone, a class of natural compounds known for their diverse biological activities.[1] Like many other sesquiterpene lactones, this compound is a lipophilic molecule with poor water solubility, which significantly limits its absorption in the gastrointestinal tract after oral administration. This poor solubility is a primary reason for its low bioavailability, which can hinder its therapeutic efficacy.

Q2: What are the main strategies to enhance the bioavailability of this compound?

A2: The primary approaches to improve the bioavailability of poorly soluble compounds like this compound focus on enhancing its solubility and dissolution rate. Key strategies include:

  • Formulation Technologies:

    • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix at a molecular level can prevent its crystallization and maintain it in a higher energy amorphous state, which has improved solubility.[2][3]

    • Lipid-Based Formulations: Incorporating this compound into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve its solubilization in the gut.

    • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby enhancing its absorption.

  • Chemical Modifications:

    • Prodrugs: Modifying the structure of this compound to create a more soluble prodrug that converts back to the active form in the body.

    • Complexation:

      • Cyclodextrin Complexes: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can significantly increase its aqueous solubility.[4][5][6]

Q3: Which signaling pathways are commonly modulated by sesquiterpene lactones like this compound?

A3: Sesquiterpene lactones are known to interact with several key signaling pathways involved in inflammation and cancer. While specific pathways for this compound are still under investigation, related compounds often modulate:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Many sesquiterpene lactones are potent inhibitors of the NF-κB pathway, which plays a crucial role in regulating immune and inflammatory responses.

  • STAT3 (Signal Transducer and Activator of Transcription 3) Signaling Pathway: Aberrant STAT3 signaling is implicated in various cancers, and some sesquiterpene lactones have been shown to inhibit this pathway.[7]

Troubleshooting Guides

This section addresses common issues that may arise during experiments aimed at enhancing the bioavailability of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low drug loading in formulation (e.g., nanoparticles, liposomes) 1. Poor solubility of this compound in the chosen organic solvent. 2. Inefficient encapsulation method. 3. Drug precipitation during formulation.1. Screen for organic solvents in which this compound has high solubility. 2. Optimize the drug-to-carrier ratio and processing parameters (e.g., sonication time, homogenization speed). 3. Ensure the drug remains solubilized throughout the formulation process. Consider using a co-solvent or slightly increasing the temperature.
Inconsistent results in Caco-2 permeability assays 1. Variation in Caco-2 cell monolayer integrity. 2. This compound precipitation in the assay buffer. 3. Instability of the compound in the assay medium.1. Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure integrity. 2. Determine the solubility of this compound in the assay buffer and ensure the test concentration does not exceed this limit. The use of a co-solvent like DMSO (typically <1%) may be necessary. 3. Assess the stability of this compound in the assay buffer over the experiment's duration.
High variability in in vivo pharmacokinetic data 1. Inconsistent formulation administration. 2. Variability in animal fasting state. 3. Issues with the analytical method for plasma concentration determination.1. Ensure accurate and consistent dosing for all animals. For oral gavage, check for proper technique. 2. Standardize the fasting period for all animals before dosing. 3. Validate the analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in plasma samples.
Precipitation of the amorphous solid dispersion upon dissolution 1. The polymer is not effectively inhibiting crystallization. 2. The drug-to-polymer ratio is too high.1. Select a polymer that has strong interactions with this compound. 2. Optimize the drug loading to ensure the drug remains molecularly dispersed within the polymer matrix.

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like HP-β-CD)

  • Ethanol

  • Distilled water

  • Magnetic stirrer

  • Rotary evaporator

  • Freeze-dryer

Methodology:

  • Dissolution: Dissolve a known amount of this compound in a minimal amount of ethanol.

  • Cyclodextrin Solution: In a separate beaker, dissolve β-cyclodextrin in distilled water (e.g., at a 1:1 or 1:2 molar ratio with this compound) with constant stirring.

  • Complexation: Slowly add the ethanolic solution of this compound to the aqueous β-cyclodextrin solution while stirring continuously.

  • Stirring: Leave the mixture to stir at room temperature for 24-48 hours to allow for complex formation.

  • Solvent Removal: Remove the ethanol and a portion of the water using a rotary evaporator.

  • Lyophilization: Freeze the resulting aqueous solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the this compound-cyclodextrin inclusion complex.

  • Characterization: Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.

Protocol 2: Caco-2 Permeability Assay for this compound Formulations

This protocol outlines the steps to assess the intestinal permeability of this compound and its formulations using the Caco-2 cell model.[8][9][10]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound formulation and control (unformulated this compound)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

  • Cell Culture and Differentiation: Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Additionally, perform a Lucifer yellow permeability assay.

  • Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the this compound formulation (dissolved in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B to A): a. To assess active efflux, perform the transport study in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

  • Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueMethod
Molecular FormulaC₁₅H₁₈O₄-
Molecular Weight262.30 g/mol -
Aqueous Solubility< 0.1 mg/mL (estimated)Shake-flask method
LogP1.5 - 2.5 (estimated)ClogP calculation
pKaNot applicable-

Note: The aqueous solubility and LogP values are estimates based on the properties of similar sesquiterpene lactones and require experimental verification.

Table 2: Comparison of this compound Formulations
Formulation TypeDrug Loading (%)Encapsulation Efficiency (%)Particle Size (nm)In Vitro Dissolution (at 60 min)
Unformulated this compound--> 2000< 10%
Amorphous Solid Dispersion (1:5 drug:polymer)20--~ 65%
Cyclodextrin Complex (1:1 molar ratio)1592~ 500~ 80%
Lipid Nanoparticles585150 ± 20~ 75%

Note: The data presented in this table is for illustrative purposes to demonstrate how to compare different formulation strategies and should be replaced with experimental data.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory responses. Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting this pathway, often by preventing the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 NF-κB dimer.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkBa IκBα IKK_complex->IkBa phosphorylates IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p50/p65) NFkB->IkBa bound NFkB_active Active NF-κB NFkB->NFkB_active IkBa_P->NFkB releases Ub Ubiquitination IkBa_P->Ub Proteasome Proteasome Degradation Ub->Proteasome Proteasome->IkBa degrades This compound This compound This compound->IKK_complex inhibits DNA DNA NFkB_active->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

STAT3 Signaling Pathway

The STAT3 pathway is involved in cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many cancers. Inhibition of STAT3 phosphorylation is a key mechanism for the anticancer effects of some natural compounds.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_P P-STAT3 STAT3->STAT3_P STAT3_dimer STAT3 Dimer STAT3_P->STAT3_dimer dimerizes STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc translocates This compound This compound This compound->JAK inhibits DNA DNA STAT3_dimer_nuc->DNA Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression

Caption: Potential inhibition of the STAT3 signaling pathway.

Experimental Workflow for Bioavailability Enhancement

The following diagram illustrates a typical workflow for developing and evaluating a new formulation to enhance the bioavailability of this compound.

Bioavailability_Workflow Start Start Formulation Formulation Development (e.g., ASD, Nanoparticles) Start->Formulation Characterization Physicochemical Characterization (Size, Drug Loading, etc.) Formulation->Characterization InVitro_Dissolution In Vitro Dissolution Studies Characterization->InVitro_Dissolution Caco2 Caco-2 Permeability Assay InVitro_Dissolution->Caco2 InVivo In Vivo Pharmacokinetic Studies (Animal Model) Caco2->InVivo Data_Analysis Data Analysis and Bioavailability Calculation InVivo->Data_Analysis End End Data_Analysis->End

Caption: Workflow for enhancing and evaluating bioavailability.

References

Technical Support Center: Deacetylmatricarin Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deacetylmatricarin sample preparation for mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed using mass spectrometry?

This compound (C₁₅H₁₈O₄) is a sesquiterpene lactone, a class of naturally occurring compounds found in various plants, notably in German chamomile (Matricaria recutita). It is studied for its potential biological activities, including anti-inflammatory properties. Mass spectrometry, often coupled with liquid chromatography (LC-MS), is the preferred analytical technique for this compound due to its high sensitivity and selectivity, allowing for accurate identification and quantification in complex biological matrices.

Q2: What are the most critical pre-analytical steps for accurate this compound quantification?

The most critical steps include proper sample collection and storage, efficient extraction from the sample matrix, and removal of interfering substances. Given that sesquiterpene lactones can be unstable, it is crucial to minimize sample degradation by storing samples at low temperatures and protecting them from light. The choice of extraction solvent and method significantly impacts recovery and data quality.

Q3: Which ionization technique is best suited for this compound analysis?

Electrospray ionization (ESI) is the most common and effective ionization technique for sesquiterpene lactones like this compound, typically in positive ion mode. ESI is a soft ionization method that minimizes in-source fragmentation, allowing for the detection of the intact molecular ion, which is crucial for accurate quantification.

Q4: How can I ensure the stability of this compound during sample preparation and analysis?

This compound, like many sesquiterpene lactones, can be susceptible to degradation under certain conditions. To enhance stability, it is advisable to:

  • Work with fresh plant material or properly dried and stored samples.

  • Perform extractions at low temperatures.

  • Avoid strong acidic or basic conditions during extraction and in the final sample solution. While specific data for this compound is limited, related compounds show optimal stability in neutral to slightly acidic conditions (pH 4-7).

  • Use amber vials to protect the sample from light-induced degradation.

  • Analyze samples promptly after preparation or store them at -20°C or lower for short periods.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal/Peak Intensity 1. Inefficient Extraction: The chosen solvent may not be optimal for this compound. 2. Sample Degradation: The compound may have degraded during sample preparation due to inappropriate pH, temperature, or light exposure. 3. Low Concentration: The concentration of this compound in the sample is below the limit of detection (LOD) of the instrument. 4. Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound. 5. Incorrect MS Parameters: Ionization source parameters (e.g., capillary voltage, gas flow) or MS/MS parameters (e.g., collision energy) are not optimized.1. Optimize Extraction: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate). Refer to the Table 1 for a comparison of solvent efficiencies for related compounds. 2. Control Sample Handling: Maintain low temperatures, use pH-neutral or slightly acidic buffers, and protect samples from light. Prepare samples fresh before analysis. 3. Concentrate Sample: Use solid-phase extraction (SPE) for sample cleanup and concentration. 4. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components. Consider using a more efficient LC column. 5. Optimize MS Parameters: Perform a tuning of the mass spectrometer for this compound using a standard solution. Refer to Table 2 for typical starting parameters for sesquiterpene lactones.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Overload: Injecting too much sample onto the LC column. 2. Incompatible Sample Solvent: The solvent in which the sample is dissolved is too different from the mobile phase. 3. Column Degradation: The analytical column has lost its performance. 4. Secondary Interactions: The analyte is interacting with active sites on the column or in the LC system.1. Dilute Sample: Reduce the concentration of the injected sample. 2. Solvent Matching: Dissolve the final extract in a solvent that is similar in composition to the initial mobile phase. 3. Replace Column: Use a new or properly cleaned analytical column. 4. Mobile Phase Additives: Add a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape.
Inconsistent Retention Time 1. LC Pump Issues: Fluctuations in the mobile phase flow rate. 2. Column Temperature Variation: Inconsistent column temperature. 3. Mobile Phase Preparation: Inconsistent preparation of the mobile phase. 4. Column Equilibration: Insufficient time for the column to equilibrate between injections.1. Pump Maintenance: Purge the LC pumps to remove air bubbles and ensure a stable flow. 2. Use a Column Oven: Maintain a constant and controlled column temperature. 3. Consistent Preparation: Prepare fresh mobile phase daily and ensure accurate composition. 4. Increase Equilibration Time: Extend the equilibration time in the LC method.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase, extraction solvents, or sample vials. 2. Carryover: Residual sample from a previous injection. 3. Dirty Ion Source: Contamination of the mass spectrometer's ion source.1. Use High-Purity Solvents: Use LC-MS grade solvents and reagents. 2. Optimize Wash Steps: Implement a robust needle and injection port wash protocol in the LC method. Injecting a blank solvent after a high-concentration sample can help identify carryover. 3. Clean Ion Source: Follow the manufacturer's instructions for cleaning the ion source.

Data Presentation

Table 1: Relative Extraction Efficiency of Solvents for Sesquiterpene Lactones from Plant Material *

SolventPolarityRelative Extraction Efficiency (%)Notes
MethanolHigh~95%Efficient for a broad range of sesquiterpene lactones.
EthanolHigh~90%A good alternative to methanol, often preferred for its lower toxicity.
AcetonitrileMedium-High~85%Can provide cleaner extracts in some cases.
Ethyl AcetateMedium~70%More selective for less polar sesquiterpene lactones.
DichloromethaneLow-Medium~60%Effective but requires careful handling due to its volatility and toxicity.
HexaneLow<20%Generally not suitable for extracting polar sesquiterpene lactones like this compound.

*Data is generalized for sesquiterpene lactones and should be used as a starting point for method optimization for this compound.

Table 2: Typical Starting LC-MS/MS Parameters for this compound Analysis *

ParameterValue
LC System
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5-95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Voltage20-40 V (to be optimized)
Collision Energy15-30 eV (to be optimized for specific transitions)
Precursor Ion (m/z)263.12 (for [M+H]⁺)
Product Ions (m/z)To be determined by fragmentation analysis

*These are typical starting parameters and require optimization for your specific instrument and application.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

  • Sample Homogenization: Weigh 1 gram of dried and powdered plant material (e.g., chamomile flowers) into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of 80% methanol.

  • Extraction: Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction (Optional but Recommended): Repeat steps 2-5 with the plant material pellet to maximize extraction efficiency. Combine the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the combined supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

Protocol 2: LC-MS/MS Analysis of this compound

  • Method Setup: Set up the LC-MS/MS system with the parameters outlined in Table 2 .

  • Standard Preparation: Prepare a series of calibration standards of this compound in the initial mobile phase.

  • System Suitability: Inject a mid-range standard to ensure the system is performing correctly (check for peak shape, retention time, and signal intensity).

  • Sample Analysis: Inject the prepared samples and calibration standards.

  • Data Processing: Process the data using the appropriate software to identify and quantify this compound based on its retention time and specific mass transitions.

Mandatory Visualization

Deacetylmatricarin_Workflow cluster_sample_prep Sample Preparation plant_material Plant Material (e.g., Chamomile) homogenization Homogenization plant_material->homogenization extraction Solvent Extraction (e.g., 80% Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation evaporation Solvent Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation esi_ionization Electrospray Ionization (Positive Mode) lc_separation->esi_ionization ms_detection Mass Spectrometry (MS and MS/MS) esi_ionization->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

Anti_Inflammatory_Pathway cluster_cell Cell lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 mapk MAPK Pathway tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb pro_inflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) mapk->pro_inflammatory nfkb->pro_inflammatory This compound This compound (Sesquiterpene Lactone) This compound->mapk This compound->nfkb

Caption: Anti-inflammatory signaling pathway of sesquiterpene lactones.

Technical Support Center: Optimization of Deacetylmatricarin Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo animal studies involving the delivery of Deacetylmatricarin and other structurally related sesquiterpene lactones. Due to the limited availability of specific pharmacokinetic and formulation data for this compound, this guide incorporates data and methodologies from studies on other well-researched sesquiterpene lactones to provide a practical framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

1. What are the main challenges in the oral delivery of this compound and other sesquiterpene lactones?

This compound, a sesquiterpene lactone, likely shares the delivery challenges common to this class of compounds. The primary obstacles include:

  • Poor Aqueous Solubility: Many sesquiterpene lactones are lipophilic, leading to low solubility in gastrointestinal fluids and consequently, poor absorption.

  • Chemical Instability: The presence of reactive functional groups, such as the α,β-unsaturated carbonyl in the lactone ring, can make these compounds susceptible to degradation in the acidic environment of the stomach or by enzymatic action.

  • First-Pass Metabolism: Like many natural products, sesquiterpene lactones can be extensively metabolized by cytochrome P450 enzymes (primarily CYP3A4) in the gut wall and liver, which significantly reduces their systemic bioavailability.[1]

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump sesquiterpene lactones back into the intestinal lumen, limiting their net absorption.[1]

2. What are the recommended starting points for formulation development to improve the bioavailability of this compound?

Given the likely poor solubility of this compound, several formulation strategies can be explored:

  • Lipid-Based Formulations: These are often a good starting point for lipophilic compounds. Options include:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This enhances the solubility and absorption of the drug.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers that can encapsulate the drug, protecting it from degradation and potentially enhancing its uptake.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, providing controlled release and protection from degradation.

  • Amorphous Solid Dispersions: By dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state, the solubility and dissolution rate can be significantly increased.

3. Which animal models are most appropriate for pharmacokinetic studies of this compound?

The choice of animal model depends on the specific research question. However, for initial pharmacokinetic screening, rodents are commonly used:

  • Mice (e.g., BALB/c, C57BL/6): Often used for initial efficacy and toxicity studies due to their small size, cost-effectiveness, and the availability of various disease models.

  • Rats (e.g., Sprague-Dawley, Wistar): Preferred for more detailed pharmacokinetic and toxicology studies due to their larger size, which facilitates blood sampling and surgical procedures.

4. What are the key signaling pathways potentially modulated by this compound and other sesquiterpene lactones?

Many sesquiterpene lactones are known to exert their biological effects, particularly their anti-inflammatory and anti-cancer activities, by modulating key signaling pathways:

  • NF-κB (Nuclear Factor kappa B) Pathway: This is a primary target for many sesquiterpene lactones. They can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[2][3]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis. Sesquiterpene lactones can modulate the activity of different MAPKs like ERK, JNK, and p38.[3]

  • STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Inhibition of this pathway is another mechanism through which some sesquiterpene lactones exert their anti-cancer and anti-inflammatory effects.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations After Oral Administration
Potential Cause Troubleshooting Strategy
Inconsistent Formulation Ensure the formulation is homogenous. For suspensions, ensure adequate mixing before each administration. For solutions, confirm the compound remains fully dissolved.
Variable Food Intake Standardize the feeding schedule. The presence of food can significantly impact the absorption of lipophilic compounds. Consider fasting animals overnight before dosing.
Gavage Technique Variability Ensure consistent gavage technique to deliver the formulation directly to the stomach. Improper technique can lead to reflux or deposition in the esophagus.
Animal Stress Acclimatize animals to handling and the gavage procedure to minimize stress, which can affect gastrointestinal motility and absorption.
Coprophagy House animals in metabolic cages or cages with wire mesh floors to prevent coprophagy (ingestion of feces), which can lead to reabsorption of the compound or its metabolites.
Issue 2: Low or Undetectable Plasma Concentrations
Potential Cause Troubleshooting Strategy
Poor Solubility/Dissolution Reformulate using techniques to enhance solubility (see FAQ 2). Consider micronization or nanonization of the drug powder to increase surface area.
Extensive First-Pass Metabolism Consider co-administration with a known inhibitor of relevant CYP enzymes (e.g., ketoconazole for CYP3A4) in pilot studies to assess the impact of first-pass metabolism. Note: This is for mechanistic understanding and not a long-term solution.
Chemical Degradation in GI Tract Encapsulate the compound in enteric-coated nanoparticles or capsules to protect it from the acidic stomach environment.
Efflux Transporter Activity Investigate the involvement of efflux transporters like P-glycoprotein by co-administering a known inhibitor (e.g., verapamil) in preliminary studies.
Inadequate Dose Increase the dose, but monitor for any signs of toxicity.
Route of Administration Consider parenteral routes of administration (intravenous, intraperitoneal) to bypass absorption barriers and establish a baseline for systemic exposure.[2]

Data Presentation: Pharmacokinetic Parameters of Sesquiterpene Lactones in Rodents

The following table summarizes pharmacokinetic data for several well-studied sesquiterpene lactones, which can serve as a reference for what to expect with this compound.

Compound Animal Model Dose & Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Bioavailability (%) Reference
Alantolactone Rat100 mg/kg, oral1,120 ± 2600.251,840 ± 320N/A[1]
Costunolide Rat100 mg/kg, oral32.5 ± 10.60.3355.4 ± 16.3N/A[1]
Artemisinin Rat10 mg/kg, oral162 ± 411.0798 ± 21025.5[1]

N/A: Not available

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
  • Solubility Screening: Determine the solubility of this compound in various oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).

  • Ternary Phase Diagram Construction: Based on the solubility data, construct a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Accurately weigh the required amounts of the selected oil, surfactant, and co-solvent into a glass vial.

    • Add the calculated amount of this compound to the mixture.

    • Vortex and gently heat (if necessary, not exceeding 40°C) until the compound is completely dissolved and the mixture is clear and homogenous.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Emulsification Time: Assess the time taken for the formulation to form a stable emulsion upon gentle agitation in simulated gastric or intestinal fluid.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250-300g) for at least one week with a 12-hour light/dark cycle and free access to food and water.

  • Catheterization (Optional but Recommended): For serial blood sampling, surgically implant a catheter in the jugular vein and allow the animals to recover for 2-3 days.

  • Dosing:

    • Fast the rats overnight (with free access to water) before dosing.

    • Administer the this compound formulation via oral gavage at the desired dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Processing and Analysis:

    • Store the plasma samples at -80°C until analysis.

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Process the plasma samples (e.g., protein precipitation or liquid-liquid extraction) to extract the analyte before analysis.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software (e.g., WinNonlin).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study solubility Solubility Screening phase_diagram Ternary Phase Diagram solubility->phase_diagram formulation Formulation Preparation phase_diagram->formulation characterization Characterization (DLS, Emulsification) formulation->characterization dosing Oral Gavage Administration characterization->dosing Optimized Formulation animal_prep Animal Acclimatization & Fasting animal_prep->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Caption: Experimental workflow for formulation and in vivo evaluation.

signaling_pathway cluster_nucleus This compound This compound (Sesquiterpene Lactone) ikb_kinase IKK Complex This compound->ikb_kinase Inhibition ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nuc NF-κB nfkb_nuc->gene_expression Induces

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

References

Validation & Comparative

Validating the Anti-inflammatory Activity of Deacetylmatricarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deacetylmatricarin, a sesquiterpene lactone found in chamomile (Matricaria chamomilla), is a promising candidate for anti-inflammatory drug development. This guide provides a comparative analysis of its potential anti-inflammatory activity against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to a lack of extensive research specifically on isolated this compound, this guide leverages data from structurally similar sesquiterpene lactones to provide a functional comparison and detailed experimental protocols for its future validation.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of this compound can be evaluated by examining its ability to inhibit key inflammatory mediators and enzymes. This section compares the inhibitory activity of a representative sesquiterpene lactone against common NSAIDs.

Table 1: Inhibition of Cyclooxygenase-2 (COX-2) Activity

CompoundIC50 (µM) for COX-2 InhibitionReference Compound
Representative Sesquiterpene LactoneData not available for this compound; representative values for similar compounds range from 0.5 - 10 µMCelecoxib (0.04 µM)
Diclofenac0.8 µM
Ibuprofen5.1 µM

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundIC50 (µM) for NO InhibitionReference Compound
Representative Sesquiterpene LactoneData not available for this compound; representative values for similar compounds range from 1 - 20 µML-NAME (25 µM)
Dexamethasone0.1 µM

Table 3: Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6) in LPS-Stimulated Macrophages

CompoundIC50 (µM) for TNF-α InhibitionIC50 (µM) for IL-6 Inhibition
Representative Sesquiterpene LactoneData not available for this compound; representative values for similar compounds range from 5 - 50 µMData not available for this compound; representative values for similar compounds range from 10 - 100 µM
Dexamethasone0.01 µM0.05 µM

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of anti-inflammatory agents.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Fluorometric probe (e.g., ADHP)

    • Assay buffer (e.g., Tris-HCl)

    • Test compound (this compound) and reference inhibitor (e.g., Celecoxib)

    • 96-well microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare a reaction mixture containing the COX-2 enzyme and the fluorometric probe in the assay buffer.

    • Add varying concentrations of this compound or the reference inhibitor to the wells of the microplate.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the inhibition of nitric oxide (NO) production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), an inflammatory agent.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound (this compound) and reference inhibitor (e.g., L-NAME)

    • Griess reagent

    • 96-well cell culture plate

    • Spectrophotometer

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or the reference inhibitor for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.

    • Determine the percentage of NO production inhibition and the IC50 value.

Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assay

This assay quantifies the reduction of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Cell culture medium and reagents as in the NO assay

    • Test compound (this compound) and reference inhibitor (e.g., Dexamethasone)

    • ELISA kits for mouse TNF-α and IL-6

    • 96-well cell culture plate

    • ELISA plate reader

  • Procedure:

    • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as in the NO assay.

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance at the specified wavelength.

    • Calculate the concentration of each cytokine using a standard curve.

    • Determine the percentage of cytokine production inhibition and the IC50 values.

Visualizing the Mechanism of Action

Understanding the signaling pathways involved in inflammation is key to evaluating the therapeutic potential of this compound.

NF-kB Signaling Pathway in Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription MAPK Signaling Pathway in Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor TAK1 TAK1 Receptor->TAK1 MKKs MKK3/6, MKK4/7 TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation AP1_nuc AP-1 AP1->AP1_nuc Translocation This compound This compound This compound->TAK1 Inhibition DNA DNA AP1_nuc->DNA Genes Pro-inflammatory Genes DNA->Genes Transcription Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis A Seed RAW 264.7 Macrophages in 96-well plate B Pre-treat with this compound (various concentrations) A->B C Stimulate with LPS (1 µg/mL) B->C D Collect Supernatant C->D E NO Assay (Griess Reagent) D->E F Cytokine Assay (ELISA for TNF-α, IL-6) D->F G Measure Absorbance/ Fluorescence E->G F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I

Deacetylmatricarin: A Comparative Analysis of its Plant Sources, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of natural compounds is paramount. Deacetylmatricarin, a sesquiterpene lactone, has garnered significant interest for its potential therapeutic applications. This guide provides a comprehensive comparative analysis of this compound from its various plant sources, focusing on yield, biological activity, and the experimental methodologies crucial for its study.

This compound is a naturally occurring bioactive compound predominantly found in various species of the Achillea (yarrow) genus. While also potentially present in other members of the Asteraceae family, such as Matricaria (chamomile) and Anthemis, current research most strongly supports Achillea species as a primary source. The concentration and biological activity of this compound can vary significantly depending on the plant species, geographical location, and harvesting time.

Quantitative Analysis of this compound Yield

The yield of this compound from different plant sources is a critical factor for its potential as a therapeutic agent. While extensive comparative studies quantifying this compound across a wide range of Achillea species are still emerging, existing research indicates that the content can differ substantially.

Below is a summary of hypothetical quantitative data based on typical findings in phytochemical analyses of Achillea species. It is important to note that these values are for illustrative purposes and actual yields will vary.

Plant SourcePart UsedExtraction SolventThis compound Yield (mg/g dry weight)Reference
Achillea millefoliumFlowersMethanol1.2 - 2.5Hypothetical Data
Achillea collinaAerial PartsEthanol0.8 - 1.9Hypothetical Data
Achillea pannonicaFlowersChloroform1.5 - 3.0Hypothetical Data

Comparative Biological Activity

This compound exhibits a range of biological activities, with anti-inflammatory and anticancer properties being the most extensively studied. The efficacy of this compound may be influenced by its plant source, potentially due to synergistic or antagonistic effects of other co-extracted compounds.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. These are primarily attributed to its ability to modulate key inflammatory pathways.

Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription of This compound This compound This compound->NFkB inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

Plant Source of this compoundIn Vitro ModelIn Vivo ModelKey FindingsReference
Achillea millefoliumLPS-stimulated RAW 264.7 macrophagesCarrageenan-induced paw edema in ratsDose-dependent reduction in nitric oxide production and paw inflammation.Hypothetical Data
Achillea collinaTNF-α-induced HUVEC cellsAdjuvant-induced arthritis in miceInhibition of pro-inflammatory cytokine secretion and reduction in arthritic score.Hypothetical Data
Anticancer Activity

Emerging evidence suggests that this compound possesses cytotoxic activity against various cancer cell lines. Its mechanisms of action may involve the induction of apoptosis and inhibition of cell proliferation.

Plant Source of this compoundCancer Cell LineAssayKey FindingsReference
Achillea pannonicaHuman colon cancer (HCT116)MTT AssaySignificant reduction in cell viability with an IC50 of X µM.Hypothetical Data
Achillea millefoliumHuman breast cancer (MCF-7)Flow CytometryInduction of apoptosis observed through increased Annexin V staining.Hypothetical Data

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols are essential.

Extraction and Isolation of this compound

Workflow for this compound Extraction and Isolation

G start Plant Material (e.g., Achillea flowers) grinding Grinding start->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration fractionation Column Chromatography (Silica Gel) concentration->fractionation purification Preparative HPLC fractionation->purification end Pure this compound purification->end

Unveiling the Molecular Targets of Deacetylmatricarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Deacetylmatricarin, a naturally occurring sesquiterpene lactone, has garnered interest for its potential therapeutic properties. However, the precise molecular targets of this compound remain largely uncharacterized in publicly available scientific literature. To provide researchers, scientists, and drug development professionals with a relevant comparative framework, this guide focuses on the well-documented molecular targets of a structurally similar sesquiterpene lactone, Parthenolide. This compound has been extensively studied and shown to modulate key signaling pathways involved in inflammation and cancer, namely the NF-κB and STAT3 pathways. This guide will therefore use Parthenolide as a reference to illustrate the potential mechanisms of action for this class of compounds and provide a template for the experimental validation of this compound's molecular targets.

Comparative Analysis of Molecular Target Inhibition

While specific quantitative data for this compound is not available, we can draw parallels from studies on Parthenolide. This compound has been demonstrated to inhibit both the NF-κB and STAT3 signaling pathways. The following table summarizes the inhibitory activity of Parthenolide on STAT3, providing a benchmark for future studies on this compound.

CompoundTarget PathwaySpecific TargetAssay TypeIC50 ValueReference
ParthenolideJAK/STAT3JAK2IL-6-induced STAT3 phosphorylation4.804 µM[1]

Table 1: Inhibitory Activity of Parthenolide on the STAT3 Signaling Pathway. This table provides the half-maximal inhibitory concentration (IC50) of Parthenolide against a key kinase in the STAT3 pathway.

Signaling Pathways and Experimental Workflows

To facilitate the investigation of this compound's molecular targets, we provide diagrams of the targeted signaling pathways and a typical experimental workflow for target validation.

G Figure 1: Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα-NF-κB IκBα-NF-κB Complex IKK->IκBα-NF-κB Phosphorylates IκBα IκBα IκBα NF-κB (p65/p50) NF-κB (p65/p50) NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc Translocation IκBα-NF-κB->NF-κB (p65/p50) IκBα degradation Parthenolide Parthenolide Parthenolide->IKK Inhibits Gene Expression Gene Expression NF-κB_nuc->Gene Expression Induces Pro-inflammatory Stimuli Pro-inflammatory Stimuli Pro-inflammatory Stimuli->IKK Activates IκBαNF-κB (p65/p50) IκBαNF-κB (p65/p50) IκBαNF-κB (p65/p50)->IκBα-NF-κB

Figure 1: Simplified NF-κB Signaling Pathway. This diagram illustrates the canonical NF-κB signaling cascade and highlights the inhibitory action of Parthenolide on the IκB kinase (IKK) complex.

G Figure 2: Simplified STAT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 STAT3 Dimer STAT3 Dimer p-STAT3->STAT3 Dimer Dimerization STAT3 Dimer_nuc STAT3 Dimer STAT3 Dimer->STAT3 Dimer_nuc Translocation Parthenolide Parthenolide Parthenolide->JAK Inhibits Gene Expression Gene Expression STAT3 Dimer_nuc->Gene Expression Induces Cytokine Cytokine Cytokine->Receptor Binds

Figure 2: Simplified STAT3 Signaling Pathway. This diagram shows the activation of STAT3 through the JAK-STAT pathway and indicates that Parthenolide inhibits Janus kinases (JAKs), thereby preventing STAT3 phosphorylation.[2][3]

G Figure 3: Experimental Workflow for Target Validation Cell Culture Cell Culture Treatment Treatment with This compound Cell Culture->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot (for p-STAT3, IκBα) Protein Quantification->Western Blot Luciferase Assay NF-κB Luciferase Reporter Assay Protein Quantification->Luciferase Assay Data Analysis Data Analysis Western Blot->Data Analysis Luciferase Assay->Data Analysis

Figure 3: Experimental Workflow for Target Validation. This flowchart outlines the key steps to investigate the effect of a compound on the NF-κB and STAT3 signaling pathways.

Experimental Protocols

To aid in the experimental validation of this compound's molecular targets, detailed protocols for key assays are provided below.

1. NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • Seed human embryonic kidney (HEK293) cells in a 96-well plate.

    • Transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, treat the cells with varying concentrations of this compound or Parthenolide (as a positive control) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of NF-κB inhibition for each compound concentration compared to the stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

2. Western Blot for Phosphorylated STAT3 (p-STAT3)

This technique is used to detect the phosphorylation status of STAT3, a key indicator of its activation.

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., a cancer cell line with constitutively active STAT3 or a cell line responsive to cytokine stimulation) in 6-well plates.

    • Treat the cells with different concentrations of this compound or Parthenolide for the desired duration. For cytokine-induced STAT3 activation, pre-treat with the compound before adding the cytokine (e.g., Interleukin-6, IL-6).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software. The ratio of p-STAT3 to total STAT3 will indicate the level of STAT3 activation.[4][5][6]

Conclusion

While the direct molecular targets of this compound are yet to be definitively identified, the information available for the structurally related compound, Parthenolide, strongly suggests that the NF-κB and STAT3 signaling pathways are promising areas of investigation. The experimental protocols and comparative data provided in this guide offer a robust starting point for researchers to elucidate the precise mechanism of action of this compound and to compare its efficacy against established inhibitors of these critical cellular pathways. Such studies are essential for the future development of this and other sesquiterpene lactones as potential therapeutic agents.

References

A Comparative Guide to the Cross-Validation of Deacetylmatricarin Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical methods for the quantification of Deacetylmatricarin: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is a synthesis of typical performance data for the analysis of sesquiterpene lactones and other constituents in complex matrices like chamomile extracts. While a direct head-to-head cross-validation study for this compound was not identified in publicly available literature, this guide offers a valuable comparison based on established validation parameters for these techniques.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation, column, and mobile phase conditions.

Performance ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Precision (RSD%)
- Intra-day< 2%< 5%
- Inter-day< 3%< 10%
Accuracy (Recovery %) 98 - 102%95 - 105%
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 - 1.0 µg/mL~0.05 - 0.5 ng/mL
Specificity Moderate to HighVery High
Matrix Effect Low to ModerateCan be Significant

Experimental Protocols

Below are detailed, representative methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

a. Sample Preparation:

  • Extraction: Weigh 1.0 g of powdered chamomile flower heads and extract with 20 mL of methanol by sonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm PTFE syringe filter.

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

b. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 210 nm.

c. Method Validation:

  • Linearity: Prepare a series of standard solutions of this compound (1, 5, 10, 25, 50, 100 µg/mL) and inject in triplicate. Plot the peak area against concentration and determine the coefficient of determination (R²).

  • Precision: Analyze six replicates of a standard solution (e.g., 25 µg/mL) on the same day (intra-day) and on three different days (inter-day). Calculate the relative standard deviation (RSD%).

  • Accuracy: Perform a recovery study by spiking a known amount of this compound into a chamomile extract at three different concentration levels (low, medium, high). Calculate the percentage recovery.

  • LOD and LOQ: Determine the signal-to-noise ratio for a series of diluted standard solutions. The concentration with a signal-to-noise ratio of 3 is the LOD, and a ratio of 10 is the LOQ.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

a. Sample Preparation:

  • Extraction: Follow the same extraction procedure as for HPLC-UV.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of a related sesquiterpene lactone) to the filtered extract.

  • Dilution: Dilute the sample with the mobile phase to a concentration within the calibration range.

b. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Agilent 6470 Triple Quadrupole LC/MS system or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • 0-2 min: 20% B

    • 2-8 min: 20-80% B

    • 8-10 min: 80% B

    • 10-10.1 min: 80-20% B

    • 10.1-12 min: 20% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and one for the internal standard.

c. Method Validation:

  • Linearity: Prepare a series of standard solutions of this compound (0.1, 1, 10, 100, 500, 1000 ng/mL) containing the internal standard and inject in triplicate. Plot the peak area ratio (analyte/internal standard) against concentration and determine the R².

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations in six replicates on the same day and on three different days. Calculate the RSD% for precision and the percentage recovery for accuracy.

  • LOD and LOQ: Determine the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically RSD < 20% and accuracy within ±20%).

  • Matrix Effect: Compare the peak area of this compound in a post-extraction spiked sample with the peak area of a pure standard solution at the same concentration.

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation & Comparison Sample Chamomile Sample Extraction Extraction with Methanol Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Dilution Dilution for HPLC Filtration->HPLC_Dilution Aliquot 1 LCMS_Dilution Dilution & IS Spiking Filtration->LCMS_Dilution Aliquot 2 HPLC_Injection HPLC Injection HPLC_Dilution->HPLC_Injection HPLC_Separation C18 Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection (210 nm) HPLC_Separation->UV_Detection HPLC_Quant Quantification UV_Detection->HPLC_Quant Linearity Linearity HPLC_Quant->Linearity Precision Precision HPLC_Quant->Precision Accuracy Accuracy HPLC_Quant->Accuracy LOD_LOQ LOD/LOQ HPLC_Quant->LOD_LOQ LCMS_Injection LC-MS/MS Injection LCMS_Dilution->LCMS_Injection LCMS_Separation C18 Separation LCMS_Injection->LCMS_Separation MS_Detection MRM Detection LCMS_Separation->MS_Detection LCMS_Quant Quantification MS_Detection->LCMS_Quant LCMS_Quant->Linearity LCMS_Quant->Precision LCMS_Quant->Accuracy LCMS_Quant->LOD_LOQ Comparison Comparative Analysis Linearity->Comparison Precision->Comparison Accuracy->Comparison LOD_LOQ->Comparison

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Signaling_Pathway_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS HPLC HPLC-UV Good for routine QC Lower sensitivity Prone to interferences Analyte This compound Quantification HPLC:f0->Analyte Provides Quantitative Data LCMS LC-MS/MS High sensitivity & specificity Ideal for complex matrices Susceptible to matrix effects LCMS:f0->Analyte Provides High-Confidence Quantitative Data

Caption: Logical relationship between analytical methods and the target analyte.

Deacetylmatricarin: A Comparative Analysis of its Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deacetylmatricarin, a sesquiterpene lactone found in medicinal plants such as chamomile (Matricaria chamomilla), has garnered interest for its potential anti-inflammatory properties. This guide provides a comparative overview of the efficacy of this compound and its precursor, matricin, against standard anti-inflammatory drugs. The information is supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

While direct comparative studies on this compound are limited, research on matricin and chamomile extracts provides valuable insights into its potential mechanisms of action and anti-inflammatory effects.

Quantitative Comparison of Anti-inflammatory Activity

Table 1: In Vitro Inhibition of Inflammatory Markers

Compound/DrugAssayCell LineInducerConcentration% Inhibition/EffectIC50 ValueReference
MatricinICAM-1 Protein ExpressionHMEC-1TNF-α75 µM47.3% reduction-[1]
MatricinICAM-1 Protein ExpressionHMEC-1LPS75 µM79.6% reduction-[1]
MatricinICAM-1 Gene ExpressionHMEC-1TNF-α100 µM67.7% reduction-[1]
IbuprofenProtein Denaturation-Heat--11.20 ± 1.90 µg/mL[2]
DexamethasoneNF-κB ActivityMurine Macrophages--Synergistic inhibition with MMF-[3]
CelecoxibCOX-2 Inhibition----0.42 µM[4]
Diclofenac SodiumProtein Denaturation-Heat--86.75 µg/mL[5]

Table 2: In Vivo Anti-inflammatory Effects (Carrageenan-Induced Paw Edema Model)

Compound/DrugAnimal ModelDosageRoute of Administration% Inhibition of EdemaReference
Methanolic Extract of Matricaria recutita (containing matricin)Rat100, 200, 300 mg/kg-Dose-dependent significant inhibition[6]
DiclofenacRat25 mg/kgIntraperitonealSignificant reduction

Mechanism of Action: Signaling Pathway Inhibition

This compound and its precursor, matricin, are believed to exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli, leading to the production of pro-inflammatory cytokines and adhesion molecules.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB Complex NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates IkB_NF_kB->NF_kB releases This compound This compound (Proposed) This compound->IKK_complex inhibits (proposed) DNA DNA NF_kB_nucleus->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression activates

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli. The activation of MAPKs, such as p38 and JNK, leads to the activation of transcription factors that regulate the expression of inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates This compound This compound (Proposed) This compound->MAPK inhibits (proposed) Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression activates

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the replication and further investigation of the anti-inflammatory properties of this compound.

In Vitro Assays

1. NF-κB Luciferase Reporter Assay

  • Objective: To quantify the activation of the NF-κB signaling pathway.

  • Methodology:

    • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

    • Treatment: Cells are pre-treated with various concentrations of this compound or a standard inhibitor (e.g., dexamethasone) for a specified time.

    • Stimulation: Cells are then stimulated with an inflammatory agent such as TNF-α or LPS to activate the NF-κB pathway.

    • Lysis and Luciferase Assay: After incubation, cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. The light output is proportional to the level of NF-κB activation.

    • Data Analysis: Results are expressed as relative luciferase units (RLU) or as a percentage of the stimulated control. IC50 values are calculated from the dose-response curves.

NF_kB_Luciferase_Assay Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection Transfect with NF-κB Luciferase Reporter Cell_Culture->Transfection Treatment Pre-treat with this compound or Standard Drug Transfection->Treatment Stimulation Stimulate with TNF-α or LPS Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Measurement Measure Luciferase Activity Lysis->Measurement Analysis Data Analysis (IC50) Measurement->Analysis End End Analysis->End

2. MAPK Phosphorylation Western Blot Assay

  • Objective: To determine the phosphorylation status (activation) of MAPK proteins.

  • Methodology:

    • Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is cultured and treated with this compound or a standard inhibitor, followed by stimulation with an inflammatory agent.

    • Protein Extraction: Cells are lysed, and total protein is extracted.

    • SDS-PAGE and Western Blotting: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of MAPKs (e.g., anti-phospho-p38) and total MAPKs. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: The band intensities are quantified using densitometry software, and the ratio of phosphorylated MAPK to total MAPK is calculated to determine the level of activation.

3. ICAM-1 Expression Assay (Cell-Based ELISA)

  • Objective: To measure the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of endothelial cells.

  • Methodology:

    • Cell Culture: Human Microvascular Endothelial Cells (HMEC-1) are cultured to confluence in 96-well plates.

    • Treatment and Stimulation: Cells are pre-treated with this compound or a standard inhibitor and then stimulated with TNF-α or LPS to induce ICAM-1 expression.

    • Fixation and Blocking: Cells are fixed with paraformaldehyde and non-specific binding sites are blocked.

    • Antibody Incubation: Cells are incubated with a primary antibody against ICAM-1, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Substrate Addition and Detection: A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The absorbance is proportional to the amount of ICAM-1 expressed on the cell surface.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the acute anti-inflammatory activity of a compound in a live animal model.

  • Methodology:

    • Animal Grouping and Administration: Rats are divided into groups and administered this compound, a standard drug (e.g., diclofenac), or a vehicle control via an appropriate route (e.g., oral gavage).

    • Induction of Edema: After a set time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

    • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

    • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Conclusion

The available evidence suggests that this compound, through its precursor matricin, possesses anti-inflammatory properties mediated by the inhibition of key inflammatory signaling pathways, namely NF-κB and MAPK. While direct quantitative comparisons with standard anti-inflammatory drugs are currently lacking for this compound, the data on matricin indicates a potential for significant anti-inflammatory efficacy. Further research, including head-to-head comparative studies and the determination of IC50 values for this compound, is warranted to fully elucidate its therapeutic potential as an anti-inflammatory agent. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

A Comparative Analysis of Deacetylmatricarin and its Glycosides: Exploring Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Deacetylmatricarin, a sesquiterpene lactone belonging to the guaianolide subgroup, has garnered interest within the scientific community for its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer activities. This guide provides a comparative overview of this compound and its glycosidic derivatives, summarizing available data on their biological effects, underlying mechanisms of action, and the experimental methodologies used for their evaluation. While direct comparative studies on this compound and its specific glycosides are limited, this guide draws upon available data for this compound, its precursor matricin, and general principles of sesquiterpene lactone glycosylation to provide a comprehensive analysis for researchers, scientists, and drug development professionals.

Data Summary: A Comparative Overview

Compound/DerivativeBiological ActivityAssay SystemQuantitative Data (Concentration vs. Effect)Inferred Effect of Glycosylation
Matricin (precursor to this compound)Anti-inflammatoryTNF-α stimulated Human Microvascular Endothelial Cells (HMEC-1)At 75 µM, reduced ICAM-1 protein expression to 52.7% of control.[1]Glycosylation may increase solubility and bioavailability, potentially leading to enhanced or sustained anti-inflammatory effects in vivo.
LPS-stimulated Human Microvascular Endothelial Cells (HMEC-1)At 75 µM, reduced ICAM-1 protein expression to 20.4% of control.[1]
TNF-α stimulated Human Microvascular Endothelial Cells (HMEC-1)At 100 µM, reduced ICAM-1 gene expression to 32.3% of control.[1]
This compound Glycosides Anticancer, Anti-inflammatory(Hypothetical)No direct data available.Glycosylation could potentially improve the delivery of the active aglycone to target tissues, thereby enhancing its anticancer and anti-inflammatory efficacy.

Unveiling the Mechanism: The Role of NF-κB Signaling

The biological activities of many sesquiterpene lactones, including this compound, are often attributed to their ability to modulate key inflammatory and cell survival pathways. A central player in this mechanism is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

// Nodes Pro_inflammatory_Stimuli [label="Pro-inflammatory Stimuli\n(e.g., TNF-α, LPS)", fillcolor="#F1F3F4"]; IKK_Complex [label="IKK Complex", fillcolor="#F1F3F4"]; IkB_alpha [label="IκBα", fillcolor="#F1F3F4"]; NF_kB [label="NF-κB\n(p50/p65)", fillcolor="#F1F3F4"]; NF_kB_active [label="Active NF-κB\n(p50/p65)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(e.g., ICAM-1, COX-2, iNOS)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pro_inflammatory_Stimuli -> IKK_Complex [label="Activates"]; IKK_Complex -> IkB_alpha [label="Phosphorylates"]; IkB_alpha -> NF_kB [label="Inhibits"]; this compound -> IKK_Complex [label="Inhibits", style=dashed, color="#34A853"]; IKK_Complex -> NF_kB [label="Leads to degradation of IκBα and release of NF-κB"]; NF_kB -> NF_kB_active [label="Activation"]; NF_kB_active -> Nucleus [label="Translocation"]; Nucleus -> Gene_Expression [label="Induces"]; } this compound's proposed mechanism of action.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of various pro-inflammatory genes, including those for intercellular adhesion molecule-1 (ICAM-1), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). Sesquiterpene lactones like this compound are thought to inhibit this pathway, likely by targeting the IKK complex, thereby preventing the degradation of IκBα and keeping NF-κB in its inactive state in the cytoplasm.

Experimental Protocols: A Guide for Researchers

To facilitate further research in this area, this section provides detailed methodologies for key experiments relevant to the comparative study of this compound and its glycosides.

Synthesis of this compound Glycosides

While a specific protocol for the glycosylation of this compound is not available, the Koenigs-Knorr reaction is a well-established method for the synthesis of O-glycosides and can be adapted for this purpose.

// Nodes Start [label="Start: this compound\n& Acetylated Glycosyl Halide", shape=ellipse, fillcolor="#F1F3F4"]; Reaction [label="Reaction:\n- Anhydrous solvent (e.g., DCM, Toluene)\n- Silver salt promoter (e.g., Ag2CO3, AgOTf)\n- Molecular sieves", fillcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring by TLC", fillcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#FFFFFF"]; Purification [label="Column Chromatography", fillcolor="#FFFFFF"]; Deprotection [label="Deacetylation of Sugar Moiety\n(e.g., Zemplén conditions: NaOMe in MeOH)", fillcolor="#FFFFFF"]; Final_Purification [label="Final Purification\n(e.g., HPLC)", fillcolor="#FFFFFF"]; End [label="End: this compound Glycoside", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Upon Completion"]; Workup -> Purification; Purification -> Deprotection; Deprotection -> Final_Purification; Final_Purification -> End; } General workflow for Koenigs-Knorr glycosylation.

Materials:

  • This compound (aglycone)

  • Acetylated glycosyl halide (e.g., acetobromoglucose)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Silver salt promoter (e.g., silver carbonate, silver triflate)

  • Molecular sieves (4 Å)

  • Sodium methoxide in methanol (for deprotection)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography, HPLC)

Procedure:

  • Preparation: Dry all glassware thoroughly. Activate molecular sieves by heating under vacuum.

  • Reaction Setup: Dissolve this compound and the silver salt promoter in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Add activated molecular sieves.

  • Glycosylation: Add a solution of the acetylated glycosyl halide in the anhydrous solvent dropwise to the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture through celite to remove the silver salts and molecular sieves. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified acetylated glycoside in dry methanol and add a catalytic amount of sodium methoxide. Monitor the deacetylation by TLC.

  • Final Purification: Neutralize the reaction with an acidic resin, filter, and concentrate. Purify the final this compound glycoside by HPLC.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

// Nodes Start [label="Start: Seed Cancer Cells\nin 96-well plate", shape=ellipse, fillcolor="#F1F3F4"]; Incubation1 [label="Incubate for 24h", fillcolor="#FFFFFF"]; Treatment [label="Treat with varying concentrations of\nthis compound or its glycosides", fillcolor="#FFFFFF"]; Incubation2 [label="Incubate for 24-72h", fillcolor="#FFFFFF"]; Add_MTT [label="Add MTT solution to each well", fillcolor="#FFFFFF"]; Incubation3 [label="Incubate for 2-4h\n(Formazan crystal formation)", fillcolor="#FFFFFF"]; Solubilization [label="Add solubilization solution\n(e.g., DMSO, isopropanol)", fillcolor="#FFFFFF"]; Measurement [label="Measure absorbance at ~570 nm\nusing a microplate reader", fillcolor="#FFFFFF"]; Analysis [label="Calculate Cell Viability (%) and IC50 values", fillcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Incubation1; Incubation1 -> Treatment; Treatment -> Incubation2; Incubation2 -> Add_MTT; Add_MTT -> Incubation3; Incubation3 -> Solubilization; Solubilization -> Measurement; Measurement -> Analysis; Analysis -> End; } Workflow for the MTT Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and its glycosides

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or its glycosides. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity: Nitric Oxide Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, by inducible nitric oxide synthase (iNOS) in stimulated macrophages.

// Nodes Start [label="Start: Seed Macrophage Cells\n(e.g., RAW 264.7) in 96-well plate", shape=ellipse, fillcolor="#F1F3F4"]; Incubation1 [label="Incubate for 24h", fillcolor="#FFFFFF"]; Pre_treatment [label="Pre-treat with varying concentrations of\nthis compound or its glycosides", fillcolor="#FFFFFF"]; Incubation2 [label="Incubate for 1h", fillcolor="#FFFFFF"]; Stimulation [label="Stimulate with LPS\n(to induce iNOS expression)", fillcolor="#FFFFFF"]; Incubation3 [label="Incubate for 24h", fillcolor="#FFFFFF"]; Collect_Supernatant [label="Collect cell culture supernatant", fillcolor="#FFFFFF"]; Griess_Reaction [label="Mix supernatant with Griess Reagent", fillcolor="#FFFFFF"]; Incubation4 [label="Incubate for 15 min at RT", fillcolor="#FFFFFF"]; Measurement [label="Measure absorbance at ~540 nm", fillcolor="#FFFFFF"]; Analysis [label="Calculate Nitrite Concentration and % Inhibition", fillcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Incubation1; Incubation1 -> Pre_treatment; Pre_treatment -> Incubation2; Incubation2 -> Stimulation; Stimulation -> Incubation3; Incubation3 -> Collect_Supernatant; Collect_Supernatant -> Griess_Reaction; Griess_Reaction -> Incubation4; Incubation4 -> Measurement; Measurement -> Analysis; Analysis -> End; } Workflow for Nitric Oxide Synthase Inhibition Assay.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • 96-well plates

  • This compound and its glycosides

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Solution A: sulfanilamide in phosphoric acid; Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or its glycosides for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add Griess Reagent (equal volumes of Solution A and Solution B) to each well and incubate for 15 minutes at room temperature.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Determine the nitrite concentration in the samples and calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

This compound, a naturally occurring sesquiterpene lactone, holds promise as a scaffold for the development of novel anti-inflammatory and anticancer agents. While direct comparative data is currently lacking, the general principles of glycosylation suggest that derivatizing this compound with sugar moieties could enhance its therapeutic potential by improving its pharmacokinetic profile.

Future research should focus on the synthesis and biological evaluation of a series of this compound glycosides to establish a clear structure-activity relationship. Direct comparative studies using the experimental protocols outlined in this guide will be crucial to quantify the impact of glycosylation on the anti-inflammatory and anticancer activities of this compound. Such studies will provide the necessary data to guide the rational design of more potent and effective therapeutic agents based on this natural product scaffold.

References

A Researcher's Guide to Deacetylmatricarin: Replicating and Expanding on Bioactivity Findings with Parthenolide as a Benchmark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating the bioactivity of Deacetylmatricarin, a sesquiterpene lactone with potential therapeutic applications. Due to the limited published data on this compound, this document uses the structurally similar and well-characterized compound, Parthenolide, as a benchmark. The following sections offer a roadmap for replicating existing findings and exploring the anti-inflammatory and anticancer potential of this compound through detailed experimental protocols and data comparison.

Data Presentation: A Comparative Overview

The current body of research on this compound's bioactivity is nascent. The available quantitative data is summarized below, alongside a more comprehensive dataset for Parthenolide to serve as a comparative reference for future studies.

Table 1: Published Bioactivity Data for this compound

Cell LineAssayConcentrationResultPublication
UN-SH-SY5Y (neuroblastoma)MTT Assay50 µM~95% cell viability[1]
100 µM~90% cell viability[1]
LDH Assay50 µMNo significant cytotoxicity[1]
100 µMNo significant cytotoxicity[1]
RA-SH-SY5Y (differentiated)MTT Assay50 µM~90% cell viability[1]
100 µM~85% cell viability[1]
LDH Assay50 µMNo significant cytotoxicity[1]
100 µMNo significant cytotoxicity[1]

Table 2: Selected Bioactivity Data for Parthenolide (Comparative Benchmark)

BioactivityCell Line/ModelAssayKey FindingsPublication
Anti-inflammatory Cystic Fibrosis Cell LinesIL-8 SecretionSignificant inhibition of cytokine-induced IL-8[2]
Murine Spleen (in vivo)ELISA / RT-PCRSuppressed LPS-induced IL-6 serum levels and mRNA[3]
RAW 264.7 MacrophagesLuciferase ReporterInhibition of NF-κB activity[4]
Anticancer Various Cancer Cell LinesMultipleInduces apoptosis and reduces cancer stem-like cells[5]
Jurkat (T-cell leukemia)Apoptosis AssaysInduces apoptosis through ROS and mitochondrial dysfunction[6]
Mechanism In vitro Kinase AssayAffinity ReagentDirectly binds to and inhibits IκB kinase beta (IKKβ)[7]
HeLa CellsWestern BlotPrevents TNF-α-induced IκB-α degradation[8]

Signaling Pathways: Potential Mechanisms of Action

Based on the activity of the related compound Parthenolide, two key signaling pathways are prime candidates for investigation into this compound's mechanism of action: the NF-κB pathway (central to inflammation) and the apoptosis pathway (crucial for anticancer effects).

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[9] In many inflammatory diseases and cancers, the NF-κB pathway is constitutively active.[5] Parthenolide is a known inhibitor of this pathway, primarily by targeting the IκB kinase (IKK) complex, which prevents the degradation of the inhibitory protein IκBα and subsequent nuclear translocation of NF-κB.[2][7][8]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates (p) p65 p65 IκBα->p65 Inhibits Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation p65_nuc p65 p65->p65_nuc p50 p50 p50_nuc p50 p50->p50_nuc This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->IKK Complex Parthenolide (Known) Parthenolide (Known) DNA DNA p65_nuc->DNA p50_nuc->DNA Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. It can be initiated through two main routes: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, such as Caspase-3, which execute the final stages of cell death.[10][11]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Substrates Substrates Caspase-3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Cellular Stress

Caption: General apoptosis pathways potentially modulated by this compound.

Experimental Protocols

To validate the bioactivity of this compound, standardized and reproducible protocols are essential. The following are detailed methodologies for key experiments.

Protocol 1: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating:

    • Seed cells (e.g., RAW 264.7 macrophages, Jurkat T-cells, or MCF-7 breast cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is <0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Western Blotting for NF-κB and Apoptosis Markers

This technique is used to detect specific proteins in a sample and is crucial for elucidating effects on signaling pathways.

  • Cell Lysis and Protein Quantification:

    • Plate and treat cells with this compound as described above. For NF-κB activation, stimulate cells with an appropriate agent (e.g., 1 µg/mL LPS for RAW 264.7 cells) for the last 30-60 minutes of incubation.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysate and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:

      • NF-κB Pathway: anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (loading control).

      • Apoptosis Pathway: anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin (loading control).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Mandatory Visualizations: Experimental Workflows

To ensure a systematic approach to research, the following workflows are proposed.

Anti-Inflammatory Bioactivity Workflow

This workflow outlines the steps to determine if this compound has anti-inflammatory properties by investigating its effect on the NF-κB pathway in macrophages.

Anti_Inflammatory_Workflow cluster_setup Experimental Setup cluster_assays Bioactivity Assays cluster_analysis Mechanism Analysis A 1. Culture RAW 264.7 Macrophages B 2. Pre-treat with this compound (Various Concentrations) A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4a. Nitric Oxide Assay (Griess Reagent) C->D E 4b. Cytokine Measurement (ELISA) (TNF-α, IL-6) C->E F 4c. Cell Lysis for Protein Analysis C->F I 6. Data Analysis & Interpretation D->I E->I G 5. Western Blot F->G H Analysis of NF-κB Pathway: p-IκBα, IκBα, p-p65 G->H H->I

Caption: Workflow for investigating anti-inflammatory effects.
Anticancer (Apoptosis) Bioactivity Workflow

This workflow details the process for assessing the pro-apoptotic potential of this compound in a cancer cell line.

Anticancer_Workflow cluster_setup Experimental Setup cluster_assays Phenotypic Assays cluster_analysis Mechanism Analysis A 1. Culture Cancer Cells (e.g., Jurkat, MCF-7) B 2. Treat with this compound (Various Concentrations, 24-72h) A->B C 3a. Cell Viability Assay (MTT) Determine IC50 B->C D 3b. Apoptosis Staining (Annexin V/PI) Flow Cytometry B->D E 4. Cell Lysis for Protein Analysis B->E H 6. Data Analysis & Interpretation C->H D->H F 5. Western Blot E->F G Analysis of Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP F->G G->H

References

A Head-to-Head Comparison of Deacetylmatricarin Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Deacetylmatricarin, a sesquiterpene lactone found predominantly in chamomile (Matricaria chamomilla), has garnered significant interest in the scientific community for its potential therapeutic properties, including its anti-inflammatory effects. The efficient extraction of this bioactive compound is a critical first step in research and drug development. This guide provides a comprehensive head-to-head comparison of modern and conventional extraction techniques for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

This comparison focuses on three advanced extraction techniques—Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE)—and the conventional Soxhlet extraction method. The evaluation is based on key performance indicators such as extraction yield, processing time, solvent consumption, and operational complexity.

Quantitative Comparison of Extraction Techniques

The selection of an appropriate extraction method is a trade-off between yield, efficiency, cost, and environmental impact. The following table summarizes the quantitative data gathered from various studies on the extraction of sesquiterpene lactones and other bioactive compounds from plant matrices, providing a comparative overview of what can be expected when applying these techniques for this compound extraction.

Parameter Soxhlet Extraction Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Supercritical Fluid Extraction (SFE)
Extraction Yield (%) 10 - 1515 - 2520 - 305 - 20
Processing Time 6 - 24 hours10 - 60 minutes5 - 30 minutes1 - 4 hours
Solvent Consumption HighModerateLow to ModerateLow (CO2 is recycled)
Operating Temperature High (solvent boiling point)Low to Moderate (25-60°C)High (can be controlled)Low to Moderate (40-60°C)
Selectivity LowModerateModerateHigh
Automation Potential LowHighHighHigh
Environmental Impact HighLowLowVery Low

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are representative protocols for each of the discussed extraction techniques, which can be optimized for specific laboratory conditions and research goals.

Soxhlet Extraction Protocol

Soxhlet extraction is a traditional method that, while time-consuming and solvent-intensive, is still widely used due to its simplicity and effectiveness for certain applications.

Materials and Equipment:

  • Dried and powdered Matricaria chamomilla flowers

  • Soxhlet extractor apparatus (round bottom flask, extraction chamber, condenser)

  • Cellulose extraction thimble

  • Heating mantle

  • Ethanol (96%)

  • Rotary evaporator

Procedure:

  • Place 10 g of dried, powdered chamomile flowers into a cellulose extraction thimble.

  • Position the thimble inside the Soxhlet extraction chamber.

  • Add 250 mL of 96% ethanol to the round bottom flask along with a few boiling chips.

  • Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

  • Heat the solvent using the heating mantle to its boiling point.

  • Allow the extraction to proceed for 6-8 hours, during which the solvent will continuously cycle through the plant material.

  • After extraction, allow the apparatus to cool down.

  • Concentrate the resulting extract using a rotary evaporator to remove the solvent.

  • The final extract can be further purified to isolate this compound.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer, leading to higher yields in shorter times.

Materials and Equipment:

  • Dried and powdered Matricaria chamomilla flowers

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Ethanol (70%)

  • Magnetic stirrer and stir bar

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried, powdered chamomile flowers and place them in a 250 mL beaker.

  • Add 100 mL of 70% ethanol to the beaker (solid-to-solvent ratio of 1:10 w/v).

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Set the ultrasonic frequency to 40 kHz and the power to 100 W.

  • Conduct the extraction for 30 minutes at a controlled temperature of 40°C, using a magnetic stirrer for continuous agitation.

  • After extraction, filter the mixture to separate the extract from the plant residue.

  • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy to heat the solvent and plant material, causing rapid cell rupture and release of intracellular contents.

Materials and Equipment:

  • Dried and powdered Matricaria chamomilla flowers

  • Microwave extraction system

  • Extraction vessel (microwave-safe)

  • Ethanol (80%)

  • Filtration system

  • Rotary evaporator

Procedure:

  • Place 5 g of dried, powdered chamomile flowers into the microwave extraction vessel.

  • Add 100 mL of 80% ethanol (solid-to-solvent ratio of 1:20 w/v).

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 500 W and the extraction time to 15 minutes. The temperature should be monitored and controlled, not exceeding 80°C to prevent degradation of thermolabile compounds.

  • After the extraction cycle is complete, allow the vessel to cool to room temperature.

  • Filter the extract to remove the solid plant material.

  • Concentrate the filtered extract using a rotary evaporator.

Supercritical Fluid Extraction (SFE) Protocol

SFE uses a supercritical fluid, most commonly CO2, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds.

Materials and Equipment:

  • Dried and powdered Matricaria chamomilla flowers

  • Supercritical fluid extraction system

  • High-pressure CO2 pump

  • Extraction vessel

  • Co-solvent pump (if using a modifier)

  • Back-pressure regulator

  • Collection vessel

  • Ethanol (as a co-solvent)

Procedure:

  • Load 20 g of dried, powdered chamomile flowers into the extraction vessel.

  • Pressurize the system with CO2 to the desired extraction pressure of 250 bar.

  • Set the extraction temperature to 50°C.

  • If a co-solvent is used, introduce ethanol at a flow rate of 5% of the CO2 flow rate.

  • Maintain a constant CO2 flow rate of 2 L/min.

  • Perform the extraction for 2 hours.

  • The extracted components are precipitated in the collection vessel by reducing the pressure.

  • The collected extract can then be further processed for purification of this compound.

Signaling Pathway and Experimental Workflow

Understanding the mechanism of action of this compound is as important as its efficient extraction. This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB pathway. The diagram below illustrates the proposed inhibitory effect of this compound on this pathway.

Deacetylmatricarin_NFkB_Pathway cluster_NFkB_IkB Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA NFkB_active->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription This compound This compound This compound->IKK Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound, applicable to all the discussed techniques with minor variations.

Extraction_Workflow PlantMaterial Plant Material (Matricaria chamomilla) Grinding Grinding & Drying PlantMaterial->Grinding Extraction Extraction (Soxhlet, UAE, MAE, or SFE) Grinding->Extraction Filtration Filtration / Separation Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification IsolatedCompound Isolated this compound Purification->IsolatedCompound Analysis Analysis (HPLC, LC-MS) IsolatedCompound->Analysis FinalProduct Characterized Compound Analysis->FinalProduct

Caption: General experimental workflow for the extraction and analysis of this compound.

Conclusion

The choice of an extraction technique for this compound depends heavily on the specific objectives of the research.

  • Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer a significant advantage in terms of speed and efficiency, making them ideal for rapid screening and laboratory-scale extractions.[1] These "green" techniques also reduce solvent consumption compared to conventional methods.[2]

  • Supercritical Fluid Extraction (SFE) stands out as the most environmentally friendly method, utilizing non-toxic, recyclable CO2. Its high selectivity allows for the targeted extraction of specific compounds, potentially reducing the need for extensive downstream purification.[3]

  • Soxhlet extraction , while being the most time and solvent-consuming method, remains a viable option when equipment for more advanced techniques is unavailable.

For researchers and drug development professionals, the transition from conventional to modern, greener extraction techniques like UAE, MAE, and SFE is highly recommended. These methods not only offer improved efficiency and higher yields but also align with the growing demand for sustainable and environmentally responsible scientific practices. The provided protocols and workflows serve as a foundational guide for initiating research on this compound extraction.

References

Safety Operating Guide

Deacetylmatricarin: A Guide to Safe Disposal in Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Deacetylmatricarin. The following procedural guidance is designed to ensure the safe handling and disposal of this compound in a laboratory environment, minimizing risk to personnel and the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following procedures are based on the known chemical properties of this compound and the general characteristics of the sesquiterpene lactone chemical class, to which it belongs. Sesquiterpene lactones are known to exhibit a range of biological activities and potential toxicities.[1][2] It is imperative to conduct a site-specific risk assessment and consult the supplier-provided SDS before handling and disposal.

Key Chemical and Physical Properties

The following table summarizes the known quantitative data for this compound.[3]

PropertyValue
Molecular Formula C₁₅H₁₈O₄
Molecular Weight 262.30 g/mol
CAS Number 10180-88-8
Storage Temperature 2-8°C (Refrigerator)

Health and Safety Information

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the powder outside of a fume hood or glove box, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedures

The proper disposal of this compound is crucial to ensure laboratory safety and environmental protection. The following step-by-step guide outlines the recommended disposal procedure.

1. Waste Identification and Segregation:

  • This compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, should be segregated from general laboratory waste.

  • Label a dedicated, sealable waste container clearly as "this compound Waste" or "Cytotoxic Chemical Waste."

2. Inactivation of Small Quantities (Optional, for expert users):

  • For small residual amounts in containers, chemical inactivation may be considered by trained personnel. A common method for inactivating reactive lactones is hydrolysis using a basic solution.

    • Protocol:

      • Working in a fume hood, rinse the container with a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

      • Allow the solution to sit in the container for at least 24 hours to ensure complete hydrolysis of the lactone ring.

      • Neutralize the basic solution with a suitable acid (e.g., 1 M hydrochloric acid) before disposing of it down the drain with copious amounts of water, in accordance with local regulations.

  • Caution: This procedure should only be performed by personnel experienced with chemical inactivation and with appropriate safety measures in place.

3. Packaging of Solid and Liquid Waste:

  • Solid Waste: Place all contaminated solids, including unused this compound powder, contaminated gloves, wipes, and plasticware, into the labeled, sealable waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, the waste should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

4. Final Disposal:

  • All this compound waste must be disposed of as hazardous chemical waste.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this compound down the drain or in regular trash.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Deacetylmatricarin_Disposal_Workflow cluster_preparation Preparation cluster_waste_generation Waste Generation & Segregation cluster_disposal_path Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe waste_gen Generate this compound Waste (Solid or Liquid) ppe->waste_gen segregate Segregate Waste into Labeled Hazardous Waste Container waste_gen->segregate is_small_residual Small Residual in Container? segregate->is_small_residual inactivate Optional: Chemical Inactivation (Expert Users Only) is_small_residual->inactivate Yes package_waste Securely Package All Waste is_small_residual->package_waste No inactivate->package_waste contact_ehs Contact Institutional EHS for Hazardous Waste Pickup package_waste->contact_ehs end_disposal End: Proper Disposal contact_ehs->end_disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of Deacetylmatricarin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Deacetylmatricarin, a sesquiterpene lactone showing promise in anti-cancer and anti-inflammatory research, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Essential Safety and Personal Protective Equipment (PPE)

Given the potential biological activity of this compound, a cautious approach to handling is necessary to minimize exposure risk. The following personal protective equipment is mandatory when working with this compound in solid (powder) or solution form.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.
Body Protection A laboratory coat is required to protect street clothing. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection When handling the powder form or creating solutions where aerosols may be generated, a properly fitted N95 respirator or a higher level of respiratory protection should be used in a well-ventilated area or fume hood.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing risks during the handling of this compound. The following diagram and procedural steps outline a safe operational plan from receiving the compound to its final disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receiving Receiving - Verify compound identity and integrity of packaging. Storage Storage - Store in a cool, dry, and well-ventilated area, away from incompatible materials. Receiving->Storage Inspect container Weighing Weighing - Perform in a chemical fume hood or ventilated balance enclosure to avoid inhalation of powder. Storage->Weighing Transport in secondary container Dissolving Dissolving - Prepare solutions in a fume hood. Add solvent to the solid slowly to avoid splashing. Weighing->Dissolving Use fume hood/ventilated enclosure Experimentation Experimentation - Conduct all experimental procedures within a designated and clearly marked area. Dissolving->Experimentation Follow protocol Decontamination Decontamination - Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use. Experimentation->Decontamination Clean work area Waste_Disposal Waste Disposal - Dispose of contaminated materials and unused compound in accordance with institutional and local regulations for chemical waste. Decontamination->Waste_Disposal Segregate waste Documentation Documentation - Maintain accurate records of compound usage and disposal. Waste_Disposal->Documentation Log disposal

This compound Handling Workflow Diagram

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.

2. Weighing and Solution Preparation:

  • Always handle the solid form of this compound inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • When preparing solutions, add the solvent to the solid slowly to minimize aerosol generation.

3. During Experimentation:

  • Conduct all work in a designated area.

  • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid procedures outlined below.

  • Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Accidental Release:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as described above.

  • For small spills of solid material, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent.

Disposal Plan

All waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and solutions, must be treated as hazardous chemical waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Potential Signaling Pathway Involvement

This compound is a sesquiterpene lactone, a class of compounds known for their anti-inflammatory properties. Many sesquiterpene lactones exert their effects by modulating key inflammatory signaling pathways. One of the most prominent of these is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response.

Potential Inhibition of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB sequesters IkB_degradation IkB->IkB_degradation ubiquitination & degradation Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates This compound This compound This compound->IKK_Complex potentially inhibits

Hypothesized NF-κB Signaling Inhibition by this compound

This diagram illustrates the hypothesized mechanism where this compound may inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This action would keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes. Further research is needed to confirm this specific mechanism for this compound.

By adhering to these safety protocols and understanding the potential biological activity of this compound, researchers can confidently and safely advance their scientific inquiries with this promising compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deacetylmatricarin
Reactant of Route 2
Deacetylmatricarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.